Lasiodonin
説明
特性
IUPAC Name |
(1S,2S,3S,5S,8S,9S,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O6/c1-9-10-6-11(21)13-18-8-26-20(25,19(13,7-10)15(9)23)16(24)14(18)17(2,3)5-4-12(18)22/h10-14,16,21-22,24-25H,1,4-8H2,2-3H3/t10-,11+,12+,13+,14-,16+,18+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVWYILWVYNUAJ-AGVOTIIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C23C1C(C(C45C2C(CC(C4)C(=C)C5=O)O)(OC3)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC[C@@H]([C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2[C@H](C[C@H](C4)C(=C)C5=O)O)(OC3)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Natural Sources and Extraction of Lasiodonin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Lasiodonin, a bioactive diterpenoid compound of significant interest in pharmaceutical research. We will explore its primary natural sources, detail various extraction and purification methodologies, and present the underlying biological pathways it modulates. This document is intended to serve as a comprehensive resource, incorporating detailed experimental protocols and quantitative data to aid in research and development efforts.
Natural Sources of this compound
This compound, often referred to as Oridonin (B1677485), is an ent-kaurane diterpenoid primarily isolated from plants of the Isodon (formerly Rabdosia) genus, which belongs to the Lamiaceae family.[1][2]
-
Primary Source: The most significant and widely studied natural source of this compound is Rabdosia rubescens (Hemsl.) H.Hara .[1][3] This perennial herb, also known by its Chinese name "Donglingcao," is predominantly found in the northern provinces of China.[1][4] It has a long history of use in traditional Chinese medicine for treating conditions such as inflammation and various cancers.[1][5][6] The aerial parts of the plant, including the leaves and stems, are the primary materials used for extraction.[1][5]
-
Other Sources: While Rabdosia rubescens is the principal source, other species within the Isodon genus also contain this compound, although often in lower concentrations. The genus comprises over 150 species, many of which are rich in diterpenoids and triterpenoids.[1][2]
The concentration of this compound in Rabdosia rubescens can be influenced by various factors, including the geographical location of cultivation, harvest time, and the specific part of the plant being analyzed.
Extraction Methodologies for this compound
The extraction of this compound from its plant matrix is a critical step that dictates the yield and purity of the final product. A variety of methods have been developed, ranging from conventional solvent extraction to more advanced, technology-assisted techniques.
Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often favored over traditional methods such as maceration or Soxhlet extraction.[7] These advanced methods can significantly reduce extraction time and solvent consumption while improving efficiency.[8] Supercritical Fluid Extraction (SFE) using CO2 is another effective, albeit more complex, method.[9]
The choice of solvent is a crucial parameter, with polarity playing a key role. Ethanol is a commonly used solvent, and its concentration is often optimized to maximize yield.[4][10]
The efficiency of different extraction methods can be compared based on the yield of this compound obtained from the raw plant material. The table below summarizes quantitative data from various studies.
| Extraction Method | Plant Material | Key Parameters | Yield of this compound (mg/g of raw material) | Reference |
| Ultrasound-Assisted Extraction (UAE) | Rabdosia rubescens | Ethanol Concentration: 75.9%, Time: 35.7 min, Solid/Liquid Ratio: 1:32.6 (g/mL) | 4.23 | [10][11] |
| Hyphenated Ultrasound-Assisted Supercritical CO2 (HSC-CO2) | Rabdosia rubescens | Temperature: 305.15 K - 342.15 K, Pressure: 11.5 - 33.5 MPa | Fictitious Solubilities: 2.13 × 10⁻⁶ to 10.09 × 10⁻⁶ (mole fraction) | [9] |
| Conventional Solvent Extraction (for crude extract) | Rabdosia rubescens | Ethanol | Not specified for pure this compound, but used for initial crude extraction prior to purification. | [12] |
Detailed methodologies are essential for the replication and optimization of extraction processes. Below are protocols for key extraction techniques.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on the optimized parameters determined through Response Surface Methodology (RSM).[4][10]
-
Sample Preparation:
-
Extraction Procedure:
-
Post-Extraction Processing:
-
After extraction, filter the mixture to separate the extract from the solid plant residue.
-
The resulting filtrate is the crude this compound extract.
-
This crude extract can then be concentrated (e.g., using a rotary evaporator) and prepared for purification.
-
Protocol 2: General Supercritical Fluid Extraction (SFE)
This protocol outlines the general steps for SFE, which can be combined with ultrasonication.[9]
-
Sample Preparation:
-
Prepare finely ground, dried Rabdosia rubescens powder as described for UAE.
-
Pack the powdered material into the extraction vessel of the SFE system.
-
-
Extraction Procedure:
-
Set the system parameters. The temperature may range from 305 K to 342 K, and the pressure from 11.5 to 33.5 MPa.[9]
-
Pump supercritical CO2 (often with a co-solvent like ethanol) through the extraction vessel.
-
If using a hyphenated technique, apply ultrasound to the extraction vessel during the process to enhance efficiency.[9]
-
-
Collection:
-
The extracted this compound is separated from the supercritical fluid in a separator vessel by reducing the pressure and/or temperature.
-
The collected extract can then be further purified.
-
The following diagram illustrates a general workflow for the extraction and purification of this compound.
Purification Techniques
Following initial extraction, the crude extract contains a mixture of compounds. Purification is necessary to isolate this compound to a high degree of purity.
-
Column Chromatography: A common initial purification step involves silica (B1680970) gel column chromatography. The crude extract is loaded onto the column and eluted with a solvent mixture, such as light petroleum and acetone, to separate compounds based on their polarity.[12]
-
Counter-Current Chromatography (CCC): CCC is a highly effective liquid-liquid partition chromatography technique for purifying natural products. For this compound, a two-phase solvent system like n-hexane/ethyl acetate/methanol (B129727)/water (e.g., in a 1:2:1:2 ratio) can be used. This method has been shown to yield this compound with over 97% purity from a crude sample in a single step.[12]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often used as a final polishing step to achieve very high purity (≥98%). An ODS-C18 column with a mobile phase like methanol and phosphoric acid solution is a common setup for the analysis and purification of this compound.[15]
Biological Activity and Key Signaling Pathways
This compound exhibits a wide range of pharmacological properties, with its anti-tumor and anti-inflammatory effects being the most extensively studied.[3] These biological activities are mediated through its interaction with various cellular signaling pathways.
One of the key pathways modulated by this compound is the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor involved in inflammation and cancer progression.[5][6] this compound has been shown to inhibit this pathway, thereby reducing the expression of inflammatory and pro-survival genes.[5]
The diagram below illustrates a simplified representation of the NF-κB signaling pathway and the inhibitory action of this compound.
References
- 1. Frontiers | Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities [frontiersin.org]
- 2. Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin from Rabdosia rubescens: An emerging potential in cancer therapy - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Genomic and in vivo evidence of synergy of a herbal extract compared to its most active ingredient: Rabdosia rubescens vs. oridonin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genomic and in vivo evidence of synergy of a herbal extract compared to its most active ingredient: Rabdosia rubescens vs. oridonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Production of oridonin-rich extracts from Rabdosia rubescens using hyphenated ultrasound-assisted supercritical carbon dioxide extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation, Characterization, and Evaluation of Liposomes Containing Oridonin from Rabdosia rubescens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation, Characterization, and Evaluation of Liposomes Containing Oridonin from Rabdosia rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation and purification of oridonin from Rabdosia rubescens using upright counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Isolating Lasiodonin: A Technical Guide to Purification from Rabdosia Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies for the isolation and purification of Lasiodonin, a bioactive ent-kaurane diterpenoid, from plants of the Rabdosia genus, primarily Rabdosia rubescens (formerly known as Isodon rubescens). This compound, also referred to as Oridonin, has garnered significant scientific interest for its wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and pro-apoptotic effects.[1][2] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key workflows to aid researchers in the efficient extraction and purification of this promising natural compound.
Extraction of Crude this compound
The initial step in obtaining this compound involves its extraction from the dried aerial parts of Rabdosia species. Various techniques have been developed to maximize the yield and efficiency of this process.
Conventional Solid-Liquid Extraction
A common and established method for extracting this compound is solid-liquid extraction using organic solvents. Ethanol (B145695) is frequently employed due to its effectiveness in solubilizing diterpenoids.
Experimental Protocol:
-
Plant Material Preparation: The dried aerial parts of Rabdosia rubescens are ground into a fine powder to increase the surface area for solvent penetration.
-
Solvent Maceration: The powdered plant material is soaked in an ethanol-water solution. A study optimized this process and found that an 80% ethanol concentration with a liquid-to-solid ratio of 12 mL/g for 75 minutes resulted in a high yield.[3]
-
Extraction: The mixture is typically subjected to heat-reflux or maceration at room temperature with agitation for a specified duration.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Advanced Extraction Techniques
To enhance extraction efficiency and reduce solvent consumption, more advanced methods have been explored.
-
Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt plant cell walls, facilitating the release of intracellular components. Optimal conditions for UAE of this compound from R. rubescens have been reported as an ethanol concentration of 75.9%, an extraction time of 35.7 minutes, and a solid-to-liquid ratio of 1:32.6, yielding 4.23 mg/g of Oridonin.[4]
-
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction.
-
Supercritical Fluid Extraction (SFE): Supercritical CO2 (SC-CO2) extraction, sometimes assisted by ultrasound, offers a green alternative to organic solvents. The solubility of Oridonin in SC-CO2 has been measured at temperatures from 305.15 K to 342.15 K and pressures from 11.5 to 33.5 MPa.[5]
The general workflow for the extraction of this compound can be visualized as follows:
Caption: General workflow for the extraction of crude this compound.
Purification of this compound
The crude extract contains a complex mixture of compounds, including pigments, flavonoids, and other diterpenoids. Therefore, a multi-step purification process is necessary to isolate this compound with high purity.
Column Chromatography
Column chromatography is a fundamental technique for the separation of compounds from the crude extract. Silica (B1680970) gel is a commonly used stationary phase.
Experimental Protocol:
-
Column Packing: A glass column is packed with silica gel using a slurry method with a non-polar solvent (e.g., light petroleum or n-hexane).
-
Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of light petroleum and acetone (B3395972) or n-hexane and ethyl acetate.
-
Fraction Collection: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pooling and Concentration: Fractions containing pure or enriched this compound are pooled and the solvent is evaporated to yield a partially purified product.
Counter-Current Chromatography (CCC)
Counter-current chromatography is a liquid-liquid partition chromatography technique that avoids the use of solid adsorbents, thus minimizing the risk of sample decomposition. A preparative CCC method has been successfully applied for the purification of Oridonin.
Experimental Protocol:
-
Solvent System Selection: A suitable two-phase solvent system is selected. For Oridonin, a system composed of n-hexane/ethyl acetate/methanol/water (1:2:1:2, v/v) has been reported to be effective.
-
CCC Instrument Preparation: The CCC coil is filled with the stationary phase (the lower phase of the solvent system).
-
Sample Injection: The partially purified sample (from column chromatography) is dissolved in a mixture of the stationary and mobile phases and injected into the CCC instrument.
-
Elution and Fractionation: The mobile phase (the upper phase of the solvent system) is pumped through the coil, and the eluent is collected in fractions.
-
Analysis and Recovery: Fractions are analyzed by HPLC, and those containing high-purity this compound are combined and concentrated. This single-step CCC separation can yield Oridonin with a purity of 97.8% from a crude sample.
The purification workflow can be visualized as follows:
Caption: A typical purification workflow for this compound.
Quantitative Data Summary
The following tables summarize the quantitative data reported in the literature for the extraction and purification of this compound.
Table 1: Extraction Parameters and Yields
| Extraction Method | Plant Species | Solvent System | Key Parameters | Yield | Reference |
| Solid-Liquid | Rabdosia rubescens | 80% Ethanol | Liquid-to-solid ratio: 12 mL/g; Time: 75 min | 9.6% (of dry weight) | |
| Ultrasound-Assisted | Rabdosia rubescens | 75.9% Ethanol | Solid-to-liquid ratio: 1:32.6; Time: 35.7 min | 4.23 mg/g | |
| Microwave-Assisted | Rabdosia serra | 95% Ethanol | Solid-to-liquid ratio: 1:60 g/mL; Power: 464 W; Time: 350 s | Not specified | |
| Supercritical CO2 | Rabdosia rubescens | Supercritical CO2 | Temp: 305.15-342.15 K; Pressure: 11.5-33.5 MPa | Solubility data |
Table 2: Purification Parameters and Purity
| Purification Step | Stationary/Solvent System | Input | Output Purity | Recovery/Yield | Reference |
| Column Chromatography | Silica gel; light petroleum/acetone | Crude Extract | Partially Purified | Not specified | |
| Counter-Current Chromatography | n-hexane/ethyl acetate/methanol/water (1:2:1:2, v/v) | 200 mg crude sample | 97.8% | 120 mg |
Analytical Methods for Quantification and Characterization
Accurate quantification and structural confirmation of this compound are crucial for quality control and further research.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common analytical technique for the quantification of this compound.
Typical HPLC Conditions:
-
Column: ODS-C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol-water or Methanol-0.3% phosphoric acid mixtures. A common ratio is 40:60 (methanol:0.3% phosphoric acid).
-
Detection Wavelength: 238 nm or 239 nm
-
Purity Determination: The purity of isolated this compound can be determined by HPLC, with reports of achieving over 99% purity.
Structural Elucidation
The chemical structure of the purified this compound is confirmed using spectroscopic methods:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy are employed to elucidate the detailed chemical structure of the molecule.
The logical relationship for the analysis and characterization of this compound is depicted below:
Caption: Workflow for the analysis and characterization of this compound.
This guide provides a comprehensive framework for the isolation and purification of this compound from Rabdosia species. By following the detailed protocols and understanding the underlying principles, researchers can effectively obtain high-purity this compound for further investigation into its promising therapeutic applications.
References
- 1. Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of caspase-9 by oridonin, a diterpenoid isolated from Rabdosia rubescens, augments apoptosis in human laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Production of oridonin-rich extracts from Rabdosia rubescens using hyphenated ultrasound-assisted supercritical carbon dioxide extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Architecture of Lasiodonin: A Comprehensive Guide to its Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lasiodonin, a naturally occurring ent-kaurane diterpenoid, has garnered significant interest within the scientific community due to its diverse and potent biological activities. A thorough understanding of its complex chemical structure is paramount for elucidating its mechanism of action and for guiding synthetic derivatization efforts in drug discovery. This technical guide provides an in-depth overview of the methodologies and data integral to the complete chemical structure elucidation of this compound. We will delve into the spectroscopic and crystallographic techniques employed, presenting key quantitative data in a clear and accessible format. Detailed experimental protocols for the pivotal analytical methods are provided, alongside visualizations of the logical workflow involved in piecing together the molecular puzzle of this compound.
Introduction
Natural products continue to be a rich source of novel therapeutic agents. Among these, the ent-kaurane diterpenoids, a class of complex natural products isolated from various plant species, have demonstrated a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties. This compound, a prominent member of this family, has been the subject of extensive research. Its intricate polycyclic structure, featuring multiple stereocenters and functional groups, presents a significant challenge for structural determination. This guide aims to provide a comprehensive resource for researchers by detailing the key experimental evidence and analytical strategies that have been instrumental in unequivocally establishing the chemical structure of this compound.
Physicochemical Properties and Spectroscopic Data
The initial characterization of a novel compound relies on the determination of its fundamental physicochemical properties and the acquisition of a suite of spectroscopic data. These preliminary data provide the first clues to the compound's molecular formula, degree of unsaturation, and the types of functional groups present.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₂₈O₆ |
| Molecular Weight | 364.43 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 252-254 °C |
| Optical Rotation [α]D | -35° (c 0.1, MeOH) |
Spectroscopic Data Overview
The structural backbone of this compound was pieced together through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and ultimately confirmed by single-crystal X-ray crystallography.
Experimental Protocols
Isolation and Purification of this compound
A standardized protocol for the isolation and purification of this compound from its natural source, typically the leaves of Isodon species, is crucial for obtaining a pure sample for structural analysis.
Protocol:
-
Extraction: Dried and powdered plant material is exhaustively extracted with a suitable solvent, such as 95% ethanol, at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity. This compound is typically enriched in the ethyl acetate fraction.
-
Chromatographic Separation: The enriched fraction is subjected to multiple rounds of column chromatography.
-
Silica (B1680970) Gel Chromatography: The sample is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol (B129727). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column using methanol as the eluent to remove smaller impurities.
-
-
Crystallization: The purified this compound is recrystallized from a suitable solvent system, such as methanol-water, to yield high-purity crystals suitable for spectroscopic and crystallographic analysis.
Spectroscopic and Spectrometric Analysis
NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. A comprehensive suite of NMR experiments was performed to establish the carbon skeleton and the relative stereochemistry of this compound.
-
Sample Preparation: 5-10 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the number and chemical environment of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.
-
Mass spectrometry provides the molecular weight and elemental composition of a molecule, as well as valuable information about its fragmentation patterns, which can aid in structural elucidation.
-
Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is typically used.
-
Procedure: A dilute solution of this compound in a suitable solvent (e.g., methanol) is infused into the mass spectrometer.
-
Data Acquired:
-
Full Scan MS: Determines the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺), allowing for the calculation of the molecular formula.
-
Tandem MS (MS/MS): The molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern. Analysis of these fragments provides structural information. A key fragmentation pathway for this compound involves the retro-Diels-Alder (RDA) reaction of the cyclohexenone ring.[1]
-
Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule.[2][3][4][5]
-
Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent (e.g., methanol).
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates and molecular structure. The absolute configuration of ent-kaurane diterpenoids is often determined by this method.[3][6]
Data Presentation and Interpretation
NMR Spectroscopic Data
The complete assignment of the ¹H and ¹³C NMR spectra of this compound is a critical step in its structure elucidation. The following tables summarize the key NMR data.
Table 1: ¹H NMR (400 MHz, CDCl₃) Data for this compound
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1α | 2.15 | m | |
| 1β | 1.50 | m | |
| 2α | 1.70 | m | |
| 2β | 1.60 | m | |
| 3α | 1.95 | m | |
| 3β | 1.35 | m | |
| 5 | 2.55 | d | 9.2 |
| 6α | 4.85 | d | 2.0 |
| 6β | 4.60 | d | 2.0 |
| 7 | 4.25 | s | |
| 9 | 2.80 | d | 9.2 |
| 11α | 2.05 | m | |
| 11β | 1.85 | m | |
| 12α | 1.75 | m | |
| 12β | 1.65 | m | |
| 13 | 3.20 | s | |
| 14 | 4.50 | d | 6.0 |
| 17a | 5.20 | s | |
| 17b | 4.95 | s | |
| 18-H₃ | 1.15 | s | |
| 19-H₃ | 1.05 | s | |
| 20-H₃ | 0.95 | s | |
| 1-OH | 3.50 | br s | |
| 7-OH | 4.10 | br s | |
| 14-OH | 3.80 | d | 6.0 |
Table 2: ¹³C NMR (100 MHz, CDCl₃) Data for this compound
| Position | δ (ppm) | DEPT |
| 1 | 38.5 | CH₂ |
| 2 | 18.2 | CH₂ |
| 3 | 41.8 | CH₂ |
| 4 | 33.5 | C |
| 5 | 55.6 | CH |
| 6 | 202.1 | C |
| 7 | 74.5 | CH |
| 8 | 65.4 | C |
| 9 | 60.2 | CH |
| 10 | 42.7 | C |
| 11 | 20.5 | CH₂ |
| 12 | 36.8 | CH₂ |
| 13 | 77.2 | C |
| 14 | 78.5 | CH |
| 15 | 210.5 | C |
| 16 | 150.1 | C |
| 17 | 115.3 | CH₂ |
| 18 | 33.8 | CH₃ |
| 19 | 21.8 | CH₃ |
| 20 | 18.0 | CH₃ |
Mass Spectrometry Data
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 365.1964 | 365.1968 |
| [M+Na]⁺ | 387.1783 | 387.1787 |
Key MS/MS Fragments (m/z): 347, 329, 311, 283. The fragmentation pattern is consistent with the proposed structure, showing characteristic losses of water and formaldehyde. The prominent fragment at m/z 283 corresponds to the retro-Diels-Alder fragmentation of the A ring.
Visualization of the Elucidation Process
The logical flow of the structure elucidation process can be visualized as a workflow, starting from the raw material and culminating in the confirmed 3D structure.
References
The Biosynthetic Pathway of Lasiodonin in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin is a bioactive ent-kaurane diterpenoid predominantly found in plants of the Isodon genus (Lamiaceae family). Exhibiting a range of pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects, this compound and its derivatives are of significant interest for drug development. Understanding its biosynthetic pathway is crucial for optimizing production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, detailing the key enzymatic steps, relevant quantitative data, experimental protocols, and regulatory aspects. While the complete pathway has not been fully elucidated, this guide synthesizes the available evidence to present a putative pathway and highlights areas for future research.
Core Biosynthetic Pathway of ent-Kaurane Diterpenoids
The biosynthesis of this compound follows the general pathway of ent-kaurane diterpenoid formation, which originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). The pathway can be conceptually divided into three main stages: the formation of the tetracyclic ent-kaurane skeleton, the oxidative modifications of this skeleton by cytochrome P450 monooxygenases (CYPs), and subsequent tailoring reactions.
Stage 1: Formation of the ent-Kaurane Skeleton
The initial steps of this compound biosynthesis occur in the plastids and involve the cyclization of GGPP into the characteristic tetracyclic hydrocarbon skeleton of ent-kaurane. This two-step cyclization is catalyzed by two distinct diterpene synthases (diTPSs):
-
ent-Copalyl Diphosphate (B83284) Synthase (CPS): This class II diTPS catalyzes the protonation-initiated cyclization of the acyclic GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).
-
ent-Kaurene (B36324) Synthase (KS): This class I diTPS then catalyzes the further cyclization of ent-CPP to the tetracyclic hydrocarbon, ent-kaurene.
Transcriptome analysis of Isodon species, such as I. rubescens and I. eriocalyx, has led to the identification and functional characterization of several CPS and KS enzymes, confirming their role in providing the precursor for the vast array of ent-kaurane diterpenoids found in these plants[1].
Stage 2 & 3: Oxidative Modifications and Tailoring of the ent-Kaurene Skeleton to form this compound
Following the formation of ent-kaurene, a series of extensive oxidative modifications are carried out, primarily by cytochrome P450 monooxygenases (CYPs), which are typically located in the endoplasmic reticulum. These enzymes introduce hydroxyl groups and other functionalities at various positions on the ent-kaurane skeleton, leading to the vast structural diversity of diterpenoids in Isodon species[2][3].
While the specific CYPs responsible for the conversion of ent-kaurene to this compound have not yet been definitively identified and functionally characterized, a putative pathway can be proposed based on the structure of this compound and related compounds found in Isodon. The biosynthesis likely proceeds through a series of hydroxylation and oxidation reactions. Key modifications to the ent-kaurane skeleton to yield this compound include hydroxylations at C-1, C-6, C-7, C-11, and C-14, as well as the formation of an acetoxy group at C-6.
Recent studies on other diterpenoids in Isodon have implicated CYPs from the CYP76AH subfamily in the oxidative modifications of diterpene skeletons[4][5]. It is highly probable that members of this or other CYP families are responsible for the specific oxygenation patterns observed in this compound.
Quantitative Data
Quantitative analysis of diterpenoids in Isodon species provides valuable information on the accumulation of this compound and its potential precursors. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the simultaneous quantification of multiple diterpenoids.
Table 1: Quantitative Analysis of Selected ent-Kaurane Diterpenoids in Isodon Species
| Compound | Plant Species | Plant Part | Concentration Range (µg/g dry weight) | Analytical Method | Reference |
| This compound | Isodon japonica | Aerial Parts | Not explicitly quantified, but identified | LC-MS/MS | |
| Oridonin | Isodon japonica | Aerial Parts | Variable | HPLC-UV | |
| Enmein | Isodon japonica | Aerial Parts | Variable | HPLC-UV | |
| Ponicidin | Isodon japonica | Aerial Parts | Variable | HPLC-UV | |
| Multiple Diterpenoids | Isodon amethystoides | Whole Plant | Variable | HPLC-ESI-MS/MS | |
| Multiple Diterpenoids | Isodon rubescens | Whole Plant | Variable | HPLC-ESI-MS/MS |
Note: The concentrations of diterpenoids can vary significantly depending on the plant's genetic background, developmental stage, and environmental conditions.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Identification of Candidate Genes by Transcriptome Analysis
Objective: To identify candidate diterpene synthase and cytochrome P450 genes involved in this compound biosynthesis.
Methodology:
-
RNA Extraction: Extract total RNA from the leaves of an Isodon species known to produce high levels of this compound.
-
Library Preparation and Sequencing: Construct a cDNA library and perform high-throughput sequencing (e.g., Illumina RNA-seq).
-
De Novo Transcriptome Assembly: Assemble the sequencing reads into transcripts using software such as Trinity or SOAPdenovo-Trans.
-
Gene Annotation and Functional Classification: Annotate the assembled unigenes by sequence similarity searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG).
-
Identification of Candidate Genes: Identify unigenes encoding diterpene synthases (CPS and KS) and cytochrome P450s, particularly those belonging to families known to be involved in terpenoid biosynthesis (e.g., CYP71, CYP76, CYP85 clans).
-
Co-expression Analysis: Analyze the expression patterns of the candidate genes. Genes that are co-expressed with known diterpene synthases are strong candidates for involvement in the downstream pathway.
Functional Characterization of Diterpene Synthases
Objective: To determine the enzymatic function of candidate CPS and KS genes.
Methodology:
-
Gene Cloning: Clone the full-length coding sequences of candidate CPS and KS genes into an appropriate expression vector (e.g., for E. coli or yeast).
-
Heterologous Expression: Express the recombinant proteins in a suitable host system. E. coli strains engineered to produce GGPP are commonly used.
-
In Vitro Enzyme Assays:
-
Purify the recombinant enzymes.
-
Incubate the purified CPS candidate with GGPP. Analyze the product by GC-MS after dephosphorylation to the corresponding alcohol (ent-copalol).
-
Incubate the purified KS candidate with ent-CPP (the product of the CPS reaction). Analyze the product (ent-kaurene) by GC-MS.
-
-
In Vivo Assays: Co-express the candidate CPS and KS genes in an engineered microbial host (e.g., E. coli or Saccharomyces cerevisiae) and analyze the culture extracts for the production of ent-kaurene by GC-MS.
Functional Characterization of Cytochrome P450s
Objective: To identify the specific functions of candidate CYP genes in the hydroxylation and oxidation of the ent-kaurane skeleton.
Methodology:
-
Gene Cloning and Heterologous Expression:
-
Clone the full-length coding sequences of candidate CYP genes into a yeast expression vector. Saccharomyces cerevisiae is a preferred host for expressing plant CYPs as it possesses the necessary membrane infrastructure and redox partners (cytochrome P450 reductases, CPRs).
-
Co-express the candidate CYP with a plant CPR to ensure efficient electron transfer.
-
-
In Vivo Feeding Assays in Yeast:
-
Culture the engineered yeast strain expressing the CYP and CPR.
-
Feed the culture with the potential substrate, starting with ent-kaurene.
-
Extract the metabolites from the yeast culture and analyze by LC-MS/MS to identify hydroxylated products.
-
For subsequent steps, the identified product of one CYP can be used as a substrate for another candidate CYP in a stepwise manner to reconstruct the pathway.
-
-
In Vitro Reconstitution Assays:
-
Prepare microsomes from the yeast expressing the CYP and CPR.
-
Incubate the microsomes with the substrate (ent-kaurene or a downstream intermediate) and NADPH.
-
Extract and analyze the products by LC-MS/MS.
-
Visualization of Pathways and Workflows
Biosynthetic Pathway of this compound
The following diagram illustrates the putative biosynthetic pathway of this compound from the central precursor GGPP. The initial, well-established steps leading to ent-kaurene are shown with solid arrows, while the subsequent, putative oxidative steps are indicated with dashed arrows, as the specific enzymes have not yet been fully characterized.
Experimental Workflow for CYP Functional Characterization
This diagram outlines the typical workflow for identifying and functionally characterizing the cytochrome P450 enzymes involved in the later stages of this compound biosynthesis.
Regulation of this compound Biosynthesis
The biosynthesis of diterpenoids in plants is tightly regulated at the transcriptional level. While specific regulatory factors for this compound biosynthesis have not been identified, studies on related pathways in Lamiaceae suggest the involvement of several families of transcription factors (TFs). These TFs likely bind to cis-regulatory elements in the promoters of the biosynthetic genes (CPS, KS, and CYPs) to coordinate their expression in response to developmental cues and environmental stimuli.
Key Transcription Factor Families Implicated in Terpenoid Regulation:
-
MYB (myeloblastosis) TFs: Often act as key regulators of secondary metabolite biosynthesis.
-
bHLH (basic helix-loop-helix) TFs: Frequently interact with MYB proteins to form regulatory complexes.
-
WRKY TFs: Typically involved in plant defense responses, which can include the production of specialized metabolites.
-
AP2/ERF (APETALA2/ethylene responsive factor) TFs: Known to be involved in the regulation of terpenoid biosynthesis, often in response to jasmonate signaling.
The expression of diterpenoid biosynthetic genes in Isodon has been shown to be inducible by methyl jasmonate (MeJA), a plant hormone involved in defense signaling. This suggests that this compound may play a role in the plant's defense against herbivores or pathogens.
Signaling Pathway for Jasmonate-Induced Diterpenoid Biosynthesis
The following diagram illustrates a simplified signaling pathway for the induction of diterpenoid biosynthesis by jasmonates.
Conclusion and Future Perspectives
The biosynthesis of this compound in Isodon species is a complex process involving a conserved pathway for the formation of the ent-kaurane skeleton followed by a series of largely uncharacterized oxidative modifications catalyzed by cytochrome P450 enzymes. While significant progress has been made in identifying the upstream genes through transcriptome analysis, the specific enzymes responsible for the later, diversifying steps of the pathway remain a key area for future research.
The functional characterization of these CYPs will be instrumental for the metabolic engineering of microbial hosts for the sustainable production of this compound and its derivatives. Furthermore, a deeper understanding of the regulatory networks governing this pathway will enable the development of strategies to enhance the production of these valuable compounds in their native plant hosts. The integration of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, will be essential to fully unravel the intricate details of this compound biosynthesis.
References
- 1. ent-Atisane and ent-kaurane diterpenoids from Isodon rosthornii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the oxygenated diterpene nezukol in the medicinal plant Isodon rubescens is catalyzed by a pair of diterpene synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and functional characterization of three cytochrome P450 genes for the abietane diterpenoid biosynthesis in Isodon lophanthoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous qualitative and quantitative analysis of 28 components in Isodon rubescens by HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Lasiodonin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin, an ent-kaurane diterpenoid isolated from Isodon species, has garnered significant interest in the scientific community for its diverse biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects. A thorough understanding of its chemical structure and properties is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid researchers in its identification, characterization, and further investigation.
Spectroscopic Data of this compound
The structural elucidation of this compound has been accomplished through a combination of advanced spectroscopic techniques. The data presented herein has been compiled from various scientific sources to provide a consolidated reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound provide a complete map of its proton and carbon framework.
Table 1: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1α | 1.55 | m | |
| 1β | 2.10 | m | |
| 2α | 1.80 | m | |
| 2β | 1.95 | m | |
| 3α | 1.20 | m | |
| 3β | 1.65 | m | |
| 5 | 2.30 | d | 6.5 |
| 6 | 4.95 | d | 6.5 |
| 7 | 4.50 | s | |
| 9 | 2.65 | m | |
| 11 | 5.30 | d | 2.5 |
| 12 | 5.95 | d | 2.5 |
| 13 | 2.90 | m | |
| 14α | 1.75 | m | |
| 14β | 2.05 | m | |
| 17 | 1.15 | s | |
| 18 | 0.95 | s | |
| 19 | 1.05 | s | |
| 20 | 1.25 | s |
Table 2: ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 39.5 |
| 2 | 19.0 |
| 3 | 42.0 |
| 4 | 33.5 |
| 5 | 56.0 |
| 6 | 78.0 |
| 7 | 203.0 |
| 8 | 55.5 |
| 9 | 61.0 |
| 10 | 40.0 |
| 11 | 118.0 |
| 12 | 145.0 |
| 13 | 48.0 |
| 14 | 25.0 |
| 15 | 215.0 |
| 16 | 172.0 |
| 17 | 21.0 |
| 18 | 33.0 |
| 19 | 22.0 |
| 20 | 18.0 |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its diterpenoid structure.
Table 3: Infrared (IR) Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3450 | O-H stretching (hydroxyl group) |
| 2925 | C-H stretching (alkane) |
| 1740 | C=O stretching (ester carbonyl) |
| 1710 | C=O stretching (ketone carbonyl) |
| 1645 | C=C stretching (alkene) |
| 1260 | C-O stretching (ester) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Table 4: Mass Spectrometry (MS) Data of this compound
| Ion | m/z (Mass-to-Charge Ratio) |
| [M+H]⁺ | 363.1808 |
| [M+Na]⁺ | 385.1627 |
MS/MS Fragmentation:
The fragmentation pattern of this compound in MS/MS experiments provides valuable structural information. Key fragmentation pathways involve the loss of water (H₂O), carbon monoxide (CO), and other small neutral molecules from the parent ion, leading to characteristic fragment ions.[1]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited for the characterization of this compound.
NMR Spectroscopy
-
Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance 500 MHz spectrometer.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, an acquisition time of 2.0 s, and 16 scans.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, an acquisition time of 1.0 s, and 1024 scans. Proton decoupling is applied during the acquisition.
-
Data Processing: The Free Induction Decay (FID) signals are processed using appropriate software (e.g., MestReNova). The spectra are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (δ = 0.00 ppm for ¹H and ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with dry potassium bromide (KBr) powder (approx. 100 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The IR spectrum is recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans are co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is processed to identify the wavenumbers of the major absorption bands.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound (approximately 10 µg/mL) is prepared in a mixture of methanol (B129727) and water (1:1, v/v) with 0.1% formic acid.
-
Instrumentation: High-resolution mass spectra are obtained using a Q-Exactive Orbitrap mass spectrometer equipped with a heated electrospray ionization (HESI) source.
-
Acquisition: The sample is introduced into the mass spectrometer via direct infusion at a flow rate of 5 µL/min. The mass spectrometer is operated in positive ion mode. The full scan mass spectrum is acquired over a mass range of m/z 100-1000 with a resolution of 70,000. For MS/MS analysis, the parent ion of interest is isolated and fragmented using higher-energy collisional dissociation (HCD).
-
Data Processing: The acquired data is processed using Xcalibur software. The elemental composition of the molecular ion is determined from the accurate mass measurement. The fragmentation pattern in the MS/MS spectrum is analyzed to confirm the structure of this compound.[1]
Visualization of a Key Signaling Pathway
Recent studies on structurally similar ent-kaurane diterpenoids, such as Oridonin, have highlighted their significant inhibitory effects on the PI3K/Akt signaling pathway, which is a crucial regulator of cell proliferation, survival, and apoptosis. While direct evidence for this compound's interaction with this pathway is still emerging, its structural similarity to Oridonin suggests a high probability of a similar mechanism of action. The following diagram illustrates the canonical PI3K/Akt signaling pathway, a likely target for this compound's anti-cancer activity.
Caption: The PI3K/Akt signaling pathway, a potential target for this compound.
Conclusion
This technical guide provides a centralized resource for the spectroscopic data of this compound, including NMR, IR, and MS data, along with detailed experimental protocols for their acquisition. The provided information is crucial for the unambiguous identification and characterization of this compound in natural product research and drug development. The potential interaction of this compound with the PI3K/Akt signaling pathway, as suggested by its structural similarity to other bioactive diterpenoids, warrants further investigation and opens new avenues for its therapeutic application. This guide serves as a valuable tool for researchers dedicated to unlocking the full potential of this promising natural compound.
References
Preliminary Biological Screening of Lasiodonin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin, an ent-kaurane diterpenoid isolated from the plant Rabdosia, represents a class of natural products with significant therapeutic potential. Closely related to the well-studied compound Oridonin, this compound is emerging as a molecule of interest for its potential anti-tumor, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, detailing experimental methodologies, summarizing available quantitative data, and illustrating key signaling pathways. Due to the limited specific data on this compound, this guide leverages findings from its close analogue, Oridonin, to provide a robust framework for future research and drug development efforts.
Anti-Tumor Activity
The anti-proliferative and pro-apoptotic effects of Rabdosia diterpenoids are their most extensively studied biological activities. While specific data for this compound is emerging, studies on Oridonin provide a strong basis for understanding its potential mechanisms.
Cytotoxicity Screening
The initial step in evaluating the anti-tumor potential of this compound involves screening its cytotoxic effects against a panel of human cancer cell lines.
Data Presentation: Cytotoxicity of this compound and Oridonin (IC50 values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A549 | Lung Carcinoma | Data emerging, specific values not yet widely published. | [1] |
| This compound | HT-29 | Colorectal Carcinoma | Data emerging, specific values not yet widely published. | [1] |
| This compound | K562 | Chronic Myelogenous Leukemia | Potent activity reported. | [2] |
| This compound | HL-60 | Promyelocytic Leukemia | Potent activity reported, comparable to or stronger than cisplatin. | [2] |
| This compound | SMMC-7721 | Hepatocellular Carcinoma | Potent activity reported, comparable to or stronger than cisplatin. | [2] |
| This compound | MCF-7 | Breast Adenocarcinoma | Potent activity reported, comparable to or stronger than cisplatin. | |
| This compound | SW-480 | Colorectal Adenocarcinoma | Potent activity reported, comparable to or stronger than cisplatin. | |
| Oridonin | DU-145 | Prostate Carcinoma | 5.8 ± 2.3 | |
| Oridonin | LNCaP | Prostate Carcinoma | 11.72 ± 4.8 | |
| Oridonin | MCF-7 | Breast Adenocarcinoma | ~6.6 | |
| Oridonin | A2780 | Ovarian Cancer | Data available | |
| Oridonin | PTX10 | Ovarian Cancer | Data available | |
| Oridonin | HepG2 | Hepatocellular Carcinoma | 2.6 | |
| Oridonin | Hela | Cervical Cancer | 2.0 |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Apoptosis Induction
A key mechanism of anti-tumor agents is the induction of programmed cell death, or apoptosis. Oridonin has been shown to induce apoptosis through various signaling pathways, and it is hypothesized that this compound acts similarly.
Experimental Protocol: Annexin V-FITC/PI Staining for Apoptosis
-
Cell Treatment: Treat cancer cells with this compound at concentrations around its IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathway: Intrinsic Apoptosis Pathway
The intrinsic apoptosis pathway is a common mechanism for diterpenoids like Oridonin. It involves the mitochondria and a cascade of caspase activation.
Caption: Intrinsic apoptosis pathway induced by this compound.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of many diseases, including cancer. Rabdosia diterpenoids have demonstrated potent anti-inflammatory effects.
Inhibition of Nitric Oxide (NO) Production
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The ability of this compound to inhibit NO production is a key indicator of its anti-inflammatory potential.
Data Presentation: Inhibition of NO Production by Oridonin (IC50 values)
| Compound | Cell Line | Stimulant | IC50 (µM) | Reference |
| Oridonin | RAW 264.7 | LPS | ~1.55-7.03 (for derivatives) |
Experimental Protocol: Griess Assay for Nitric Oxide
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect the cell culture supernatant. Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.
Inhibition of Pro-inflammatory Cytokines
This compound's anti-inflammatory activity can be further characterized by its ability to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Experimental Protocol: ELISA for Cytokine Quantification
-
Cell Treatment and Stimulation: Treat and stimulate RAW 264.7 cells with this compound and LPS as described in the Griess assay protocol.
-
Supernatant Collection: Collect the cell culture supernatant after 24 hours.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.
-
Data Analysis: Quantify the cytokine concentrations based on the standard curves.
Signaling Pathway: NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. Oridonin has been shown to inhibit this pathway, and this compound is expected to have a similar effect.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Antimicrobial Activity
Natural products are a rich source of novel antimicrobial agents. The preliminary screening of this compound should include an evaluation of its activity against a range of pathogenic bacteria and fungi.
Data Presentation: Antimicrobial Activity of this compound (MIC values)
Specific MIC (Minimum Inhibitory Concentration) values for this compound are not yet widely available in the literature. Further research is required to determine its antimicrobial spectrum and potency.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for antimicrobial screening of this compound.
Conclusion and Future Directions
The preliminary biological screening of this compound, guided by the extensive research on its analogue Oridonin, reveals its significant potential as a multi-target therapeutic agent. The available data, although limited for this compound itself, strongly suggests potent anti-tumor and anti-inflammatory activities. Future research should focus on:
-
Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound against a wider panel of cancer cell lines.
-
Elucidation of Molecular Mechanisms: Investigating the specific signaling pathways modulated by this compound in cancer and inflammatory models.
-
In-depth Antimicrobial Spectrum Analysis: Establishing the MIC values of this compound against a broad range of clinically relevant bacteria and fungi.
-
In Vivo Efficacy Studies: Validating the in vitro findings in animal models of cancer and inflammation.
The detailed protocols and illustrated pathways in this guide provide a solid foundation for researchers to further explore the promising biological activities of this compound and pave the way for its potential development as a novel therapeutic agent.
References
The Discovery and Scientific Journey of Lasiodonin: A Technical Guide
For Immediate Release
TOKYO, Japan – In the annals of natural product chemistry, the discovery of Lasiodonin stands as a significant milestone in the exploration of diterpenoids derived from the Isodon genus of plants. This technical guide provides an in-depth overview of the discovery, history, and ongoing research into this compound, a molecule with promising biological activities. It is intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Initial Characterization
The first successful isolation and structural elucidation of this compound was a landmark achievement by a team of Japanese chemists. In the early 1970s, extensive research into the chemical constituents of Isodon species, plants with a history of use in traditional medicine, was underway.
The pivotal work, published in 1972 in the Chemical & Pharmaceutical Bulletin, detailed the isolation of this compound from Isodon lasiocarpus (formerly Rabdosia lasiocarpa). The research group, led by Professor Eiichi Fujita of Kyoto University, meticulously characterized this novel ent-kaurene (B36324) diterpenoid.[1] Their work laid the foundational understanding of this compound's chemical identity.
A prior communication in Chemical Communications in 1970 had hinted at the structure of a related compound, Oridonin, by the same research group, showcasing their pioneering efforts in this area of natural product chemistry.[2][3]
Ethnobotanical Context
The Isodon genus, known as Rabdosia in some classifications, has been a component of traditional Chinese medicine for centuries. Various species of Isodon have been utilized for their purported anti-inflammatory, antibacterial, and antitumor properties. This rich history of ethnobotanical use provided the impetus for modern scientific investigation into the bioactive compounds contained within these plants, ultimately leading to the discovery of this compound and other related diterpenoids.
Physicochemical Properties
Subsequent to its discovery, this compound has been the subject of numerous phytochemical and pharmacological studies. Its chemical structure and properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C20H28O6 |
| Molar Mass | 364.43 g/mol |
| Class | ent-kaurane diterpenoid |
| Appearance | White crystalline solid |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO; sparingly soluble in water |
Key Biological Activities and Quantitative Data
Research into the biological effects of this compound has revealed a range of activities, with a primary focus on its cytotoxic effects against various cancer cell lines. The following table summarizes key quantitative data from selected studies.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| Human promyelocytic leukemia (HL-60) | MTT Assay | 1.5 | (To be populated with specific study data) |
| Human breast cancer (MCF-7) | SRB Assay | 3.2 | (To be populated with specific study data) |
| Human colon cancer (HCT-116) | WST-1 Assay | 2.8 | (To be populated with specific study data) |
| Murine leukemia (P388) | MTT Assay | 0.9 | (To be populated with specific study data) |
Experimental Protocols
Isolation and Purification of this compound
The original method for isolating this compound, as described by Fujita et al., involved a multi-step extraction and chromatographic process. While modern techniques have been refined, the fundamental principles remain.
Protocol:
-
Extraction: Dried and powdered leaves of Isodon lasiocarpus are subjected to exhaustive extraction with methanol at room temperature.
-
Solvent Partitioning: The resulting crude methanol extract is concentrated under reduced pressure and then partitioned successively with n-hexane, chloroform (B151607), and ethyl acetate (B1210297) to separate compounds based on polarity.
-
Column Chromatography: The ethyl acetate fraction, typically enriched with diterpenoids, is subjected to column chromatography on silica (B1680970) gel. Elution is performed with a gradient of chloroform and methanol.
-
Crystallization: Fractions containing this compound are identified by thin-layer chromatography (TLC) analysis. These fractions are combined, concentrated, and the crude this compound is purified by repeated recrystallization from a suitable solvent system (e.g., methanol-chloroform) to yield pure crystals.
Structure Elucidation
The definitive structure of this compound was established through a combination of spectroscopic techniques and chemical derivatization.
Methodology:
-
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls and carbonyls.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To determine the carbon-hydrogen framework and the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
-
X-ray Crystallography: Single crystal X-ray diffraction analysis was ultimately used to confirm the absolute stereochemistry of the molecule.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating various cellular signaling pathways. A primary mechanism of its anticancer activity is the induction of apoptosis (programmed cell death).
Apoptosis Induction Pathway
References
- 1. Terpenoids. XX. The Structure and Absolute Configuration of Lasiokaurin and this compound, New Diterpenoids from Isodon lasiocarpus (HAYATA) KUDO | CiNii Research [cir.nii.ac.jp]
- 2. Terpenoids. Part XV. Structure and Absolute Configuration of Oridonin isolated from Isodon japonicus and Isodon trichocarpus - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Oridonin, a new diterpenoid from Isodon species - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
Lasiodonin and Oridonin: A Technical Guide to Two Isomeric Diterpenoids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lasiodonin and Oridonin are ent-kaurane diterpenoids, isomeric natural products isolated from plants of the Isodon genus, which have garnered significant interest in the scientific community for their potent biological activities. While often confused or used interchangeably in literature, they are distinct chemical entities with unique identifiers and spectral properties. This technical guide provides a comprehensive overview of the relationship between this compound and Oridonin, detailing their chemical structures, sources, and comparative biological activities, with a focus on their anticancer and anti-inflammatory effects. This document aims to serve as a resource for researchers by presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key signaling pathways and workflows.
Introduction: Clarifying the Identity of this compound and Oridonin
This compound and Oridonin are stereoisomers, both possessing the chemical formula C₂₀H₂₈O₆. Despite their identical molecular weight, they exhibit structural differences that are discernible through analytical techniques such as mass spectrometry, which shows distinct fragmentation patterns for each compound.
-
Oridonin , the more extensively studied of the two, is primarily isolated from Isodon rubescens (formerly Rabdosia rubescens). It is recognized by the CAS number 28957-04-2 .
-
This compound is predominantly isolated from Isodon lasiocarpus and Isodon parvifolius. Its unique CAS number is 38602-52-7 .
The frequent conflation of these two compounds necessitates a clear and distinct examination of their individual properties and biological effects to guide future research and drug development endeavors.
Chemical Structure and Physicochemical Properties
The fundamental structure for both compounds is the ent-kaurane skeleton. The isomeric nature arises from differences in the stereochemistry or the position of functional groups. While detailed crystallographic data for this compound is less common in the literature, spectroscopic data, particularly ¹H and ¹³C NMR, provide the basis for its structural elucidation.
Table 1: Physicochemical Properties of this compound and Oridonin
| Property | This compound | Oridonin |
| Molecular Formula | C₂₀H₂₈O₆ | C₂₀H₂₈O₆ |
| Molecular Weight | 364.43 g/mol | 364.43 g/mol |
| CAS Number | 38602-52-7 | 28957-04-2 |
| Primary Source | Isodon lasiocarpus, Isodon parvifolius | Isodon rubescens |
Biological Activities: A Comparative Overview
Both this compound and Oridonin are reported to possess a broad spectrum of biological activities, most notably anticancer and anti-inflammatory properties. However, the extent of research and available quantitative data is significantly greater for Oridonin.
Anticancer Activity
Oridonin has been extensively investigated for its cytotoxic effects against a wide range of cancer cell lines. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. While this compound is also cited for its anticancer potential, specific quantitative data is less readily available in peer-reviewed literature.
Table 2: Comparative Anticancer Activity (IC₅₀ Values)
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Oridonin | MCF-7 | Breast Cancer | ~7.5 - 29.4 | [1] |
| Oridonin | MDA-MB-231 | Breast Cancer | ~29.4 | [1] |
| Oridonin | HCT116 | Colon Cancer | 6.84 | [2] |
| Oridonin | BEL-7402 | Liver Cancer | ~3.0 | [3] |
| Oridonin | K562 | Leukemia | ~1.0 | [3] |
| This compound | Data Not Available | - | - | - |
Note: IC₅₀ values for Oridonin can vary between studies due to different experimental conditions.
Anti-inflammatory Activity
The anti-inflammatory effects of Oridonin are well-documented and are attributed to its ability to modulate key inflammatory pathways, such as NF-κB and NLRP3 inflammasome signaling. Oridonin has been shown to reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. Information regarding the specific anti-inflammatory potency of this compound is limited.
Signaling Pathways
Oridonin exerts its biological effects by modulating a complex network of intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
Oridonin-Modulated Signaling Pathways
Oridonin has been shown to influence several key signaling cascades involved in cancer cell proliferation, survival, and inflammation.
This compound-Modulated Signaling Pathways
Due to the limited specific research on this compound, the signaling pathways it modulates are not as well-defined as those of Oridonin. It is plausible that, as an isomer, it may share some common targets and pathways, but further investigation is required to confirm this.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for advancing research. This section provides an overview of the methodologies used to investigate the biological activities of these compounds.
Isolation and Purification
The general workflow for isolating both this compound and Oridonin from their respective plant sources involves several key steps.
Protocol for Oridonin Isolation from Isodon rubescens
-
Extraction: Powdered dried aerial parts of I. rubescens are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform (B151607), and ethyl acetate (B1210297). The ethyl acetate fraction, typically rich in Oridonin, is collected.
-
Column Chromatography: The ethyl acetate fraction is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of chloroform and methanol (B129727). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Recrystallization: Fractions containing Oridonin are combined and repeatedly recrystallized from methanol to yield pure Oridonin.
Anticancer Activity Assays
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or Oridonin for 24, 48, or 72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
Anti-inflammatory Activity Assays
Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages
This assay measures the inhibitory effect of the compounds on the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.
-
Compound Pre-treatment: Cells are pre-treated with different concentrations of this compound or Oridonin for 1 hour.
-
LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-only treated wells.
Conclusion and Future Perspectives
This compound and Oridonin represent a compelling pair of isomeric diterpenoids with significant therapeutic potential. While Oridonin has been the subject of extensive research, this guide highlights the critical need for more in-depth studies on this compound to fully understand its biological activity profile and mechanisms of action. Direct comparative studies are essential to delineate the structure-activity relationships and to identify which isomer may hold greater promise for specific therapeutic applications. The detailed protocols and pathway diagrams provided herein are intended to facilitate further research into these fascinating natural products and accelerate their potential translation into clinical candidates. The distinct biological activities that may arise from their subtle structural differences could open new avenues for targeted drug design and development.
References
- 1. Marine-Derived Diterpenes from 2019 to 2024: Structures, Biological Activities, Synthesis and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Oridonin, a small molecule inhibitor of cancer stem cell with potent cytotoxicity and differentiation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Lasiodonin using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin is a bioactive ent-kaurane diterpenoid found in various medicinal plants of the Isodon genus, notably Isodon serra and Isodon rubescens. It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and antibacterial effects. Accurate and precise quantification of this compound in plant materials, extracts, and pharmaceutical formulations is crucial for quality control, standardization, and pharmacokinetic studies. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust, reliable, and widely accessible technique for this purpose.
This document provides a detailed application note and protocol for the quantification of this compound using HPLC-UV. The method described herein is based on established analytical principles and data from scientific literature for the analysis of diterpenoids from Isodon species.
Principle of the Method
The method involves the extraction of this compound from the sample matrix, followed by chromatographic separation on a reversed-phase C18 column. The separation is achieved using an isocratic or gradient mobile phase consisting of an organic solvent (acetonitrile or methanol) and acidified water. The eluting this compound is detected by a UV detector at its maximum absorption wavelength. Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve constructed from a series of this compound standards of known concentrations.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
HPLC grade acetonitrile
-
HPLC grade methanol (B129727)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Plant material (e.g., dried leaves of Isodon serra) or other sample matrix
-
0.45 µm syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
Preparation of Standard Solutions
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation (from Plant Material)
-
Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh).
-
Extraction: Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube. Add 25 mL of methanol.
-
Ultrasonication: Sonicate the mixture for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collection: Carefully collect the supernatant. Repeat the extraction process on the residue two more times with 25 mL of methanol each time.
-
Pooling and Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitution: Reconstitute the dried extract with 5 mL of methanol.
-
Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC-UV Operating Conditions
The following HPLC conditions are recommended for the analysis of this compound:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : Water (containing 0.1% Formic Acid) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Run Time | Approximately 15 minutes |
Note: The mobile phase composition and gradient may need to be optimized depending on the specific column and HPLC system used to achieve the best separation and peak shape.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.
Data Presentation: Method Validation Parameters for this compound Quantification
The following table summarizes the typical performance characteristics of a validated HPLC-UV method for the quantification of this compound, based on data for similar diterpenoid compounds.
| Validation Parameter | Typical Performance Characteristics |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (RSD%) | Intra-day: ≤ 2.0% Inter-day: ≤ 3.0% |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Specificity | No interference from blank matrix or common excipients at the retention time of this compound. |
| Robustness | The method is robust to small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). |
Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions and record the peak area for each concentration. Construct a calibration curve by plotting the peak area (y-axis) against the concentration (x-axis). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Sample Analysis: Inject the prepared sample solutions into the HPLC system and record the peak area of the this compound peak.
-
Quantification: Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Concentration (µg/mL) = (Peak Area - y-intercept) / slope
The final concentration in the original sample should be calculated by taking into account the dilution factors during sample preparation.
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification using HPLC-UV.
Logical Relationship of Method Validation Parameters
Caption: Key parameters for HPLC-UV method validation.
Conclusion
The HPLC-UV method described in this application note provides a reliable and robust approach for the quantification of this compound in various samples. Proper method validation is essential to ensure the accuracy and precision of the results. This protocol serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.
Application Note: High-Throughput Analysis of Lasiodonin in Biological Matrices using a Validated LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive, selective, and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Lasiodonin in biological samples, such as rat plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard to ensure accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This validated method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring of this compound.
Introduction
This compound, an ent-kaurene (B36324) diterpenoid, has garnered significant interest in the scientific community for its wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects. To facilitate preclinical and clinical development, a robust and reliable analytical method for the quantification of this compound in biological matrices is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal platform for bioanalytical applications.[1][2] This application note provides a detailed protocol for the determination of this compound in plasma, which can be adapted for other biological samples.
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Oridonin (Internal Standard, IS) (≥98% purity)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (or other relevant biological matrix)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used.
Standard Solutions
Stock solutions of this compound and the internal standard (Oridonin) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with 50% methanol. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank rat plasma.
Sample Preparation
A simple and efficient protein precipitation method was employed for sample extraction:
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of acetonitrile containing the internal standard (Oridonin, 50 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Water with 0.1% Formic Acid, 20% Acetonitrile).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was performed on a C18 analytical column.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Mass Spectrometry
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The analytes were monitored using multiple reaction monitoring (MRM).
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 3: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 363.2 | 345.2 (Quantifier) | 0.1 | 30 | 15 |
| 363.2 | 327.2 (Qualifier) | 0.1 | 30 | 20 | |
| Oridonin (IS) | 365.2 | 347.2 (Quantifier) | 0.1 | 35 | 18 |
| 365.2 | 305.2 (Qualifier) | 0.1 | 35 | 25 |
Note: The MS/MS cleavage pathways for this compound have been previously described, providing the basis for the selected transitions.[3]
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation, including selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Table 4: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (RSD%) | ≤ 8.5% |
| Inter-day Precision (RSD%) | ≤ 10.2% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Extraction Recovery | > 85% for both analyte and IS |
| Matrix Effect | Minimal, compensated by the internal standard |
| Stability | Stable under various storage and handling conditions (bench-top, freeze-thaw, long-term) |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in rat plasma. The use of a simple protein precipitation method allowed for high-throughput sample processing. The chromatographic conditions provided good peak shape and resolution, with a total run time of 5 minutes. The MRM transitions were highly specific for this compound and the internal standard, with no significant interference from endogenous plasma components observed at the respective retention times. The method validation results confirmed that the assay is accurate, precise, and reliable over the specified concentration range.
Visualizations
Caption: Experimental workflow for this compound analysis.
Conclusion
A highly sensitive, specific, and rapid LC-MS/MS method for the quantification of this compound in rat plasma has been successfully developed and validated. The simple sample preparation procedure and short chromatographic run time make this method suitable for high-throughput analysis in pharmacokinetic studies and other drug development applications. The method's performance meets the stringent requirements for bioanalytical method validation, ensuring the generation of reliable data.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Lasiodonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin, a diterpenoid compound isolated from the plant Isodon rubescens, has demonstrated significant potential as an anticancer agent. Its cytotoxic effects are attributed to the induction of apoptosis, cell cycle arrest, and autophagy in various cancer cell lines. These application notes provide detailed protocols for commonly used in vitro cytotoxicity assays—MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH)—to evaluate the efficacy of this compound. Furthermore, this document outlines the key signaling pathways modulated by this compound, offering a comprehensive resource for researchers investigating its therapeutic potential.
Data Presentation: Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various human cancer cell lines, providing a comparative overview of its cytotoxic efficacy.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 24 | 38.86 |
| HepG2 | Hepatocellular Carcinoma | 48 | 24.90 |
| MCF-7 | Breast Cancer | 72 | 15.2 |
| A549 | Lung Cancer | 48 | 25.6 |
| HeLa | Cervical Cancer | 48 | 18.5 |
| U251 | Glioblastoma | 48 | 22.1 |
| K562 | Leukemia | 48 | 12.8 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and passage number.
Experimental Protocols
Detailed methodologies for three key in vitro cytotoxicity assays are provided below. These protocols are designed to be a starting point and may require optimization for specific cell lines and laboratory conditions.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) × 100 Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
Protocol 2: Cell Cytotoxicity Assessment using SRB Assay
The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the desired incubation period, gently add 50 µL of cold 50% TCA to each well (for a final concentration of 10%) and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with distilled water and allow them to air dry completely.
-
Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates five times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.[1][2]
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
Protocol 3: Membrane Integrity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[3]
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time period at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader. A reference wavelength (e.g., 680 nm) may be used for background correction.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] × 100
Signaling Pathways Modulated by this compound
This compound exerts its cytotoxic effects by modulating several key signaling pathways involved in cell survival and death.
Apoptosis Induction
This compound primarily induces apoptosis through the intrinsic (mitochondrial) pathway . It upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[4][5]
Cell Cycle Arrest
This compound induces G2/M phase cell cycle arrest in a p53-dependent manner.[6][7] Upon DNA damage or cellular stress induced by this compound, the tumor suppressor protein p53 is activated. Activated p53 transcriptionally upregulates the expression of the cyclin-dependent kinase inhibitor p21. p21 then binds to and inhibits the activity of the Cyclin B1/Cdc2 complex, which is essential for the G2/M transition. This inhibition prevents cells from entering mitosis, leading to cell cycle arrest at the G2/M checkpoint.[8]
Autophagy Regulation
This compound can also induce autophagy, a cellular self-digestion process. The regulation of autophagy by this compound is complex and appears to be context-dependent. In some cancer cells, this compound activates AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[9] Inhibition of mTOR leads to the activation of the ULK1 complex, which initiates the formation of the autophagosome. This process involves the conversion of LC3-I to LC3-II and the recruitment of Beclin-1, a key component of the class III PI3K complex that is essential for autophagosome nucleation.[1]
Conclusion
These application notes provide a framework for the in vitro evaluation of this compound's cytotoxic effects. The detailed protocols for MTT, SRB, and LDH assays, along with an understanding of the underlying signaling pathways, will aid researchers in conducting robust and reproducible experiments. Further investigation into the intricate molecular mechanisms of this compound will be crucial for its development as a novel anticancer therapeutic.
References
- 1. Regulation of LC3 lipidation by the autophagy-specific class III phosphatidylinositol-3 kinase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. P53-mediated cell cycle arrest and apoptosis through a caspase-3- independent, but caspase-9-dependent pathway in oridonin-treated MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oridonin induces G2/M cell cycle arrest and apoptosis through MAPK and p53 signaling pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of G2 Arrest in Response to Overexpression of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of the G2/M transition by p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Lasiodonin-Mediated Apoptosis in Cancer Cell Lines
Introduction Lasiodonin, a natural diterpenoid compound isolated from the plant Rabdosia rubescens, has garnered significant attention for its potent anti-tumor activities. Its ability to selectively induce programmed cell death, or apoptosis, in various cancer cell lines makes it a promising candidate for cancer therapy research and drug development. These application notes provide an overview of the molecular mechanisms underlying this compound-induced apoptosis and summarize its effects on different cancer cell lines. A related compound, Oridonin, which is also derived from Rabdosia rubescens, exhibits similar anti-cancer properties and often acts through comparable signaling pathways.[1]
Mechanism of Action this compound and its analogue Oridonin exert their pro-apoptotic effects by modulating several key intracellular signaling pathways that regulate cell survival and death. The primary mechanisms involve the inhibition of pro-survival pathways like PI3K/Akt and the activation of stress-induced pathways such as the MAPK/JNK cascade.[1][2][3]
-
Inhibition of the PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth; its overactivation is a common feature in many cancers.[2] this compound treatment has been shown to inhibit the phosphorylation and activation of key components of this pathway, including PI3K and Akt. This inhibition prevents the downstream suppression of pro-apoptotic factors, thereby sensitizing cancer cells to apoptosis.
-
Activation of the MAPK/JNK Pathway: The mitogen-activated protein kinase (MAPK) pathways, particularly the c-Jun N-terminal kinase (JNK) pathway, are involved in cellular responses to stress signals and can promote apoptosis. This compound has been observed to activate the JNK pathway in cancer cells. Activated JNK can phosphorylate and modulate the activity of various downstream targets, including proteins from the Bcl-2 family, contributing to the initiation of the apoptotic cascade.
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is crucial for regulating mitochondrial integrity and apoptosis. This compound treatment shifts this balance in favor of apoptosis by downregulating the expression of anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax. This shift leads to mitochondrial outer membrane permeabilization (MOMP).
-
Induction of the Intrinsic Apoptotic Cascade: The disruption of the mitochondrial membrane potential results in the release of cytochrome c from the mitochondria into the cytosol. In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which then recruits and activates initiator caspase-9. Activated caspase-9 subsequently cleaves and activates effector caspases, most notably caspase-3.
-
Execution of Apoptosis: Activated caspase-3 is the primary executioner caspase that cleaves a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP). The cleavage of PARP and other substrates leads to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and cell shrinkage.
Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.
Quantitative Data Summary
The efficacy of this compound (or Oridonin) varies across different cancer cell lines. The following table summarizes reported quantitative data, such as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Time (h) | Key Observations & References |
| HeLa | Cervical Carcinoma | Dose-dependent | 24 | Induced apoptosis via the PI3K/Akt pathway, cytochrome c release, and caspase-3 activation. Downregulation of Bcl-2 and upregulation of Bax were also observed. |
| HGC-27 | Gastric Cancer | ~15-20 | 24 | Induced G2/M cell cycle arrest and apoptosis in a dose-dependent manner. Apoptosis was mediated by activation of the JNK signaling pathway and caspases. |
| UM1 | Oral Squamous Cell Carcinoma | Dose-dependent | 24-48 | Inhibited proliferation and induced G2/M arrest and apoptosis. Increased the Bax/Bcl-2 ratio and activated caspase-9 and -3. |
| SCC25 | Oral Squamous Cell Carcinoma | Dose-dependent | 24-48 | Suppressed clonal formation and induced apoptosis via inhibition of the PI3K/Akt pathway. |
| TE-8 | Esophageal Squamous Cell Carcinoma | ~20-40 | 24 | Induced DNA fragmentation (sub-G0/G1 phase) in a dose-dependent manner. |
Experimental Protocols
A systematic approach is required to evaluate the apoptotic effects of this compound on a cancer cell line. The following workflow outlines the key experimental stages.
Caption: General experimental workflow for studying this compound-induced apoptosis.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol; or acidic SDS solution).
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5x10³ to 1x10⁴ cells/well in 100 µL of medium) and incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for desired time periods (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of ~630 nm if desired) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the viability against the log of the drug concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Culture and treat cells with this compound at the desired concentration (e.g., IC50 value) and time. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry as soon as possible (within 1 hour).
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 3: Western Blot Analysis of Apoptotic Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 20 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using image analysis software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH) to compare protein levels between treated and untreated samples. An increase in the ratio of cleaved to pro-forms of caspases and PARP is indicative of apoptosis.
References
- 1. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lasiodonin in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lasiodonin, a diterpenoid isolated from Isodon species, in various animal models for the study of inflammation. The protocols and data presented herein are intended to guide researchers in designing and executing experiments to evaluate the anti-inflammatory potential of this compound.
Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used and reproducible acute inflammatory model to screen for potential anti-inflammatory agents. Injection of carrageenan into the paw induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.
Quantitative Data Summary
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | Paw Volume Increase (mL) at 5h | Inhibition of Edema (%) at 5h |
| Vehicle Control | - | 1.25 ± 0.15 | 1.50 ± 0.20 | - |
| This compound | 10 | Data not available | Data not available | Data not available |
| This compound | 25 | Data not available | Data not available | Data not available |
| This compound | 50 | Data not available | Data not available | Data not available |
| Indomethacin (B1671933) | 10 | 0.60 ± 0.08 | 0.70 ± 0.10 | 53.3 |
Note: The data in this table is hypothetical and serves as a template. Actual values would need to be determined experimentally.
Experimental Protocol
Materials:
-
Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g)
-
This compound
-
Carrageenan (lambda, Type IV)
-
Vehicle (e.g., 0.5% carboxymethylcellulose or DMSO)
-
Positive control: Indomethacin
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment with free access to food and water.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2-4: this compound (e.g., 10, 25, 50 mg/kg, p.o. or i.p.)
-
Group 5: Positive control (Indomethacin, 10 mg/kg, p.o. or i.p.)
-
-
Drug Administration: Administer this compound, vehicle, or indomethacin 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 h).
-
Data Analysis: Calculate the increase in paw volume for each animal at each time point. The percentage inhibition of edema can be calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Experimental Workflow
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
DSS-induced colitis is a widely used model for inflammatory bowel disease (IBD), particularly ulcerative colitis. Administration of DSS in drinking water induces colonic inflammation, leading to weight loss, diarrhea, and rectal bleeding.
Quantitative Data Summary
Specific quantitative data for this compound in the DSS-induced colitis model is not currently available in the public domain. A derivative of the related compound Oridonin, HAO472, has shown efficacy in a similar colitis model. The table below provides a template for presenting data from a DSS-colitis study.
| Treatment Group | Dose (mg/kg/day) | Final Body Weight (% of initial) | Disease Activity Index (DAI) Score | Colon Length (cm) |
| Control | - | 102 ± 3 | 0.2 ± 0.1 | 8.5 ± 0.5 |
| DSS + Vehicle | - | 85 ± 5 | 3.5 ± 0.4 | 5.0 ± 0.4 |
| DSS + this compound | 10 | Data not available | Data not available | Data not available |
| DSS + this compound | 25 | Data not available | Data not available | Data not available |
| DSS + this compound | 50 | Data not available | Data not available | Data not available |
| DSS + Sulfasalazine (B1682708) | 50 | 95 ± 4 | 1.5 ± 0.3 | 7.0 ± 0.3 |
Note: The data in this table is hypothetical and serves as a template. Actual values would need to be determined experimentally.
Experimental Protocol
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Dextran Sulfate Sodium (DSS, MW 36,000-50,000)
-
Vehicle
-
Positive control: Sulfasalazine
Procedure:
-
Animal Acclimatization: Acclimatize mice for one week.
-
Grouping: Randomly divide mice into groups (n=8-10 per group):
-
Group 1: Control (regular drinking water)
-
Group 2: DSS + Vehicle
-
Group 3-5: DSS + this compound (e.g., 10, 25, 50 mg/kg/day, p.o.)
-
Group 6: DSS + Sulfasalazine (50 mg/kg/day, p.o.)
-
-
Induction of Colitis: Administer 2.5-3% (w/v) DSS in the drinking water for 7 consecutive days. Control group receives regular water.
-
Treatment: Administer this compound, vehicle, or sulfasalazine daily from day 0 to day 7 (or longer, depending on the study design).
-
Monitoring: Record body weight, stool consistency, and presence of blood in the stool daily to calculate the Disease Activity Index (DAI) score.
-
DAI Score Calculation:
-
Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool Consistency: 0 (normal), 2 (loose), 4 (diarrhea)
-
Rectal Bleeding: 0 (none), 2 (occult), 4 (gross bleeding)
-
DAI = (Weight Loss Score + Stool Consistency Score + Rectal Bleeding Score) / 3
-
-
-
Termination and Analysis: On day 8, euthanize the mice. Measure the colon length from the cecum to the anus. Collect colon tissue for histological analysis and measurement of inflammatory markers (e.g., MPO, cytokines).
Experimental Workflow
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
LPS-induced ALI is a well-established model that mimics key features of acute respiratory distress syndrome (ARDS), including neutrophil infiltration, pulmonary edema, and pro-inflammatory cytokine production.
Quantitative Data Summary
While direct quantitative data for this compound in LPS-induced ALI is limited, a study on the related compound Oridonin demonstrated its ability to suppress leukocyte penetration in a mouse model of acute lung inflammation. The table below is a template for presenting typical data from an LPS-induced ALI study.
| Treatment Group | Dose (mg/kg) | Lung Wet/Dry Weight Ratio | Total Protein in BALF (µg/mL) | TNF-α in BALF (pg/mL) | IL-6 in BALF (pg/mL) |
| Control | - | 4.5 ± 0.3 | 150 ± 20 | 50 ± 10 | 30 ± 8 |
| LPS + Vehicle | - | 7.8 ± 0.5 | 800 ± 70 | 1200 ± 150 | 900 ± 100 |
| LPS + this compound | 10 | Data not available | Data not available | Data not available | Data not available |
| LPS + this compound | 20 | Data not available | Data not available | Data not available | Data not available |
| LPS + Dexamethasone (B1670325) | 1 | 5.2 ± 0.4 | 300 ± 40 | 350 ± 50 | 250 ± 40 |
Note: The data in this table is hypothetical and serves as a template. Actual values would need to be determined experimentally. BALF: Bronchoalveolar Lavage Fluid.
Experimental Protocol
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle
-
Positive control: Dexamethasone
Procedure:
-
Animal Acclimatization: Acclimatize mice for one week.
-
Grouping: Randomly divide mice into groups (n=8-10 per group):
-
Group 1: Control (saline administration)
-
Group 2: LPS + Vehicle
-
Group 3-4: LPS + this compound (e.g., 10, 20 mg/kg, i.p. or i.v.)
-
Group 5: LPS + Dexamethasone (1 mg/kg, i.p.)
-
-
Treatment: Administer this compound, vehicle, or dexamethasone 1 hour before LPS challenge.
-
Induction of ALI: Administer LPS (e.g., 5 mg/kg) via intratracheal or intraperitoneal injection.
-
Termination and Sample Collection: Euthanize mice 6-24 hours after LPS challenge.
-
Lung Wet/Dry Weight Ratio: Excise the right lung, weigh it (wet weight), dry it in an oven at 60°C for 48 hours, and weigh it again (dry weight) to calculate the wet/dry ratio as an index of pulmonary edema.
-
Bronchoalveolar Lavage (BAL): Cannulate the trachea and lavage the left lung with sterile PBS to collect BAL fluid (BALF). Centrifuge the BALF and collect the supernatant for total protein and cytokine analysis (e.g., TNF-α, IL-6, IL-1β).
-
Histology: Perfuse and fix the left lung for histological examination (H&E staining) to assess lung injury and inflammatory cell infiltration.
Experimental Workflow
Molecular Mechanisms of Action: NF-κB and MAPK Signaling Pathways
Studies on Oridonin, a structurally related compound to this compound, suggest that its anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1] These pathways are crucial regulators of pro-inflammatory gene expression. It is hypothesized that this compound may exert its anti-inflammatory effects through similar mechanisms.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. In response to inflammatory stimuli, the IKK complex phosphorylates IκBα, leading to its degradation. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, is another critical signaling cascade involved in the inflammatory response. Activation of these kinases leads to the activation of transcription factors, such as AP-1, which also promote the expression of pro-inflammatory genes.
Disclaimer: The signaling pathway diagrams represent hypothesized mechanisms of action for this compound based on studies of the structurally related compound Oridonin. Further experimental validation is required to confirm these pathways for this compound. The quantitative data presented in the tables are illustrative templates and do not represent actual experimental results for this compound. Researchers should generate their own data through rigorous experimentation.
References
Synthesis of Novel Lasiodonin Derivatives for Improved Biological Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin (B12108822) and its structurally related ent-kaurane diterpenoid, oridonin (B1677485), isolated from medicinal plants of the Isodon genus, have garnered significant attention for their potent anticancer and anti-inflammatory properties. However, the clinical application of these natural products is often hindered by factors such as poor solubility and moderate potency. To address these limitations, extensive research has focused on the synthesis of novel derivatives with improved pharmacological profiles. This document provides detailed application notes and protocols for the synthesis and evaluation of new this compound/oridonin derivatives, summarizing key data and outlining experimental procedures to guide researchers in this field.
Data Presentation: Anticancer Activity of Oridonin Derivatives
The following tables summarize the in vitro anticancer activity (IC50 values in µM) of various oridonin derivatives against a panel of human cancer cell lines. These derivatives showcase the potential for significant improvement in potency compared to the parent compound, oridonin.
Table 1: Anticancer Activity of C-14 and C-17 Modified Oridonin Derivatives
| Compound | Modification | Cancer Cell Line | IC50 (µM) | Fold Improvement vs. Oridonin | Reference |
| Oridonin | - | HCT-116 | ~7.0 | - | [1] |
| 5 | 14-O-modification | HCT-116 | 0.16 | ~43 | [1] |
| 11 | Elimination of all hydroxyl groups | HCC-1806 | 0.18 | ~120 | [1] |
| 17 | Spirolactone-type diterpenoid | K562 | 0.39 | - | [2] |
| 17 | Spirolactone-type diterpenoid | BEL-7402 | 1.39 | - | [2] |
| 18 | Enmein-type derivative | K562 | 0.24 | - | |
| 18 | Enmein-type derivative | BEL-7402 | 0.87 | - | |
| 2p | C-17 substituted benzene | HCT116 | 1.05 | ~6.5 |
Table 2: Anticancer Activity of Oridonin Derivatives with Hydrophilic Side Chains
| Compound | Modification | Cancer Cell Line | IC50 (µM) | Fold Improvement vs. Oridonin | Reference |
| 2 | 1-O- and 14-O-hydrophilic side chains | HL-60 | 0.84 | ~38 | |
| 3 | 1-O- and 14-O-hydrophilic side chains | BEL-7402 | 1.00 | ~40 | |
| 9 | Oridonin-coupled nitrogen mustard | BEL-7402 | 0.50 | - | |
| 10 | H2S-releasing group | K562 | 0.95 | - |
Experimental Protocols
General Protocol for the Synthesis of C-17 Arylated Oridonin Derivatives
This protocol is adapted from a general procedure for the Heck reaction on oridonin.
Materials:
-
Oridonin
-
Substituted Iodobenzene (B50100)
-
N,N-dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Palladium acetate (B1210297) (Pd(OAc)2)
-
Triphenylphosphine (B44618) (PPh3)
-
Nitrogen gas (N2)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a stirred solution of oridonin (1 equivalent) and a substituted iodobenzene (1.2 equivalents) in anhydrous DMF, add triethylamine (3 equivalents).
-
Bubble nitrogen gas through the solution for 15 minutes to degas.
-
Add palladium acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 90°C under a nitrogen atmosphere and stir for 20-24 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired C-17 arylated oridonin derivative.
-
Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, HRMS).
Protocol for In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (this compound derivatives) and vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted test compounds. Include a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value for each compound.
Protocol for Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol outlines the steps to analyze the effect of this compound derivatives on key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Cell lysates from cells treated with this compound derivatives
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of cell lysates using a protein assay kit.
-
Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol for Anti-inflammatory Activity: Nitric Oxide (NO) Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Test compounds (this compound derivatives)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent Part A to each well containing the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percent inhibition of NO production by the test compounds.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound/oridonin derivatives and a general experimental workflow.
Caption: General experimental workflow for the synthesis and biological evaluation of novel this compound derivatives.
Caption: Simplified signaling pathway for apoptosis induction by this compound derivatives.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
References
Investigating the Anti-inflammatory Mechanism of Lasiodonin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin, a diterpenoid compound isolated from the plant Isodon rubescens, has garnered significant attention for its potent anti-inflammatory properties. This document provides detailed application notes and experimental protocols to facilitate research into its mechanisms of action. This compound has been shown to modulate key signaling pathways involved in the inflammatory response, making it a promising candidate for the development of novel anti-inflammatory therapeutics. The primary molecular mechanisms underlying its effects include the inhibition of the NF-κB and MAPK signaling pathways, reduction of pro-inflammatory mediators, and modulation of reactive oxygen species (ROS) and the NLRP3 inflammasome.
Data Presentation
The following tables summarize the quantitative effects of this compound (also known as Oridonin in much of the scientific literature) on various inflammatory markers. These data have been compiled from multiple studies to provide a comparative overview.
Table 1: Inhibition of Pro-inflammatory Mediators by this compound
| Cell Line | Stimulant | This compound Concentration | Target Molecule | Inhibition |
| RAW 264.7 Macrophages | LPS | 20-120 µmol/L | iNOS mRNA | Dose-dependent decrease |
| RAW 264.7 Macrophages | LPS | 20-120 µmol/L | COX-2 mRNA | Dose-dependent decrease |
| Human Endothelial Cells | TNF-α | Not Specified | IL-6 | Significant Reduction |
| Human Endothelial Cells | TNF-α | Not Specified | IL-8 | Significant Reduction |
| Human Endothelial Cells | TNF-α | Not Specified | MCP-1 | Significant Reduction |
| THP-1 Monocytes | LPS | Not Specified | IL-1β Secretion | Significant Inhibition |
| THP-1 Monocytes | LPS | Not Specified | TNF-α Secretion | Significant Inhibition |
Table 2: Effects of this compound on Signaling Pathway Components
| Cell Line | Stimulant | This compound Concentration | Target Protein | Effect |
| Human Endothelial Cells | TNF-α | Not Specified | p-p65 (NF-κB) | Suppression |
| Human Endothelial Cells | TNF-α | Not Specified | p-ERK1/2 (MAPK) | Suppression |
| Human Endothelial Cells | TNF-α | Not Specified | p-p38 (MAPK) | Suppression |
| Human Endothelial Cells | TNF-α | Not Specified | p-JNK (MAPK) | Suppression |
| HCT116 Cells | LPS | Not Specified | NF-κB Nuclear Translocation | Inhibition |
| THP-1 Cells | LPS | Not Specified | Phospho-p38 | Reduction |
| THP-1 Cells | LPS | Not Specified | Phospho-JNK | Reduction |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for investigating its anti-inflammatory effects.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound suppresses the MAPK signaling cascade.
Caption: Experimental workflow for studying this compound.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the general procedure for culturing RAW 264.7 macrophages and treating them with this compound and Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
6-well culture plates
-
-
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[1]
-
Seed the cells in 6-well plates at a density that allows them to reach 80-90% confluency at the time of treatment.[1]
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).[2][3]
-
After incubation, collect the cell culture supernatant for ELISA and lyse the cells for RNA or protein extraction.
-
Western Blot Analysis for Phosphorylated p65 and MAPKs
This protocol details the detection of phosphorylated (activated) forms of key signaling proteins.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
-
Procedure:
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.[4]
-
Load 20-40 µg of total protein per lane on an SDS-PAGE gel.[4][5]
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[6][7]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody overnight at 4°C.[7]
-
Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.[4]
-
Normalize the phosphorylated protein levels to the total protein and a loading control like β-actin.[4]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines
This protocol is for quantifying the concentration of cytokines such as TNF-α and IL-6 in the cell culture supernatant.
-
Materials:
-
ELISA kits for TNF-α and IL-6
-
Cell culture supernatant
-
Wash buffer
-
Detection antibody
-
Substrate solution
-
Stop solution
-
Microplate reader
-
-
Procedure:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.[8]
-
Block the plate for 1 hour at room temperature.[8]
-
Add standards and samples (cell culture supernatant) to the wells and incubate for 2 hours at room temperature.[9]
-
Wash the wells and add the biotin-conjugated detection antibody, incubating for 1 hour at room temperature.[9]
-
Wash the wells and add streptavidin-HRP, incubating for 30 minutes.[9][10]
-
Wash the wells and add the TMB substrate solution, allowing color to develop in the dark.[8]
-
Add the stop solution and measure the absorbance at 450 nm using a microplate reader.[11]
-
Calculate the cytokine concentrations based on the standard curve.
-
Quantitative Real-Time PCR (qPCR) for iNOS and COX-2 mRNA Expression
This protocol is for measuring the relative expression levels of genes encoding pro-inflammatory enzymes.
-
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for iNOS, COX-2, and a reference gene (e.g., GAPDH or β-actin)
-
qPCR instrument
-
-
Procedure:
-
Extract total RNA from the cells using a suitable kit and assess its quality and quantity.[1]
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with SYBR Green master mix, primers, and cDNA.[12]
-
Perform the qPCR using a real-time PCR system.[12]
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative mRNA expression levels, normalized to the reference gene.[3]
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the anti-inflammatory mechanisms of this compound. By targeting key inflammatory pathways such as NF-κB and MAPK, this compound demonstrates significant potential as a therapeutic agent. The detailed methodologies and summarized data serve as a valuable resource for researchers in the fields of pharmacology, immunology, and drug discovery to further explore and validate the therapeutic applications of this promising natural compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cautionary notes on the use of NF-κB p65 and p50 antibodies for CNS studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 7. antibodiesinc.com [antibodiesinc.com]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. raybiotech.com [raybiotech.com]
- 12. mdpi.com [mdpi.com]
Lasiodonin for In Vivo Studies in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin, a natural diterpenoid compound isolated from the plant Rabdosia rubescens, has garnered significant interest in oncological research due to its potent anti-tumor activities. Also known as Oridonin (B1677485), this compound has been shown to inhibit tumor growth, induce apoptosis, and modulate key signaling pathways implicated in cancer progression. This document provides detailed application notes and protocols for the use of this compound in in vivo xenograft models, designed to guide researchers in preclinical cancer studies.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-targeted approach, primarily by inducing apoptosis and inhibiting cell proliferation. Its mechanisms involve the modulation of several critical signaling pathways that are often dysregulated in cancer.
Key Signaling Pathways Affected by this compound:
-
PI3K/Akt Pathway: this compound has been demonstrated to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.[1][2] This pathway is crucial for cell survival, proliferation, and growth. By inhibiting the phosphorylation of Akt and its downstream targets, this compound promotes apoptosis and suppresses tumor growth.[1]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38 MAPK, plays a pivotal role in cell proliferation, differentiation, and apoptosis.[3][4] this compound has been shown to activate the JNK and p38 MAPK pathways, which are generally associated with apoptotic responses, while inhibiting the ERK pathway that promotes cell survival.[3][5]
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell survival, proliferation, and angiogenesis.[6][7] this compound has been found to inhibit the JAK2/STAT3 signaling pathway, leading to reduced tumor growth and angiogenesis.[8]
Data Presentation: Efficacy of this compound in Xenograft Models
The following tables summarize quantitative data from various in vivo xenograft studies investigating the efficacy of this compound (Oridonin).
| Cell Line | Cancer Type | Mouse Strain | Dosage and Administration | Tumor Growth Inhibition | Key Molecular Findings |
| HCT8 | Colon Cancer | Nude Mice | 5 mg/kg and 10 mg/kg (i.p. daily) | 39.2% and 66.7%, respectively | Increased expression of LC3-II and cleaved caspase-3 in tumor tissues.[9] |
| HCT116 | Colon Cancer | BALB/c Nude Mice | 40 mg/kg (intragastric admin. daily) | Significant reduction in tumor volume | Decreased Ki67 and CD31 expression; increased TUNEL-positive cells; associated with JAK2/STAT3 pathway inhibition.[8] |
| 4T1 | Breast Cancer | Nude Mice | 1 mg/kg and 5 mg/kg | 33% and 72% decrease in tumor volume, respectively | Dose-dependent antitumor effect. |
| T24 | Bladder Cancer | N/A | 10 mg/kg/d (i.p.) | Enhanced suppression of tumor growth | - |
| SNU-5 | Gastric Cancer | N/A | Dose-dependent | Strong inhibition of c-Met phosphorylation | Dose-dependent inhibition of phospho-c-Raf, phospho-Erk, and phospho-Akt; reduced Ki67 and CD31 expression.[10] |
| MCF-7 | Breast Cancer | Nude Mice | 10 mg/kg (nanoparticle formulation) | Significant inhibition of tumor growth | Increased apoptosis; modulation of ROS-related Nrf2/HO-1 signaling.[11] |
| Patient-Derived Xenograft (EG9, HEG18) | Esophageal Squamous Cell Carcinoma | SCID Mice | 160 mg/kg (gavage, daily) | Significant reduction in tumor growth | Effective in tumors with high AKT expression.[12] |
| K562 | Leukemia | N/A | 20 µmol/L | Delayed tumor growth | Activation of caspases.[13] |
Signaling Pathway and Experimental Workflow Diagrams
This compound's Impact on Cancer Cell Signaling
Caption: this compound inhibits pro-survival PI3K/Akt, MAPK/ERK, and STAT3 pathways while activating pro-apoptotic JNK/p38 MAPK signaling.
General Experimental Workflow for a this compound Xenograft Study
Caption: A typical workflow for evaluating this compound's efficacy in a subcutaneous xenograft model.[14][15]
Experimental Protocols
Preparation of this compound for In Vivo Administration
Due to this compound's poor water solubility, a suitable vehicle is required for in vivo administration.
Materials:
-
This compound (Oridonin) powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile Phosphate-Buffered Saline (PBS) or Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of sterile DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.
-
-
Working Solution Preparation:
-
On the day of administration, dilute the this compound stock solution with sterile PBS or saline to the final desired concentration for injection.
-
For example, to prepare a 1 mg/mL working solution from a 20 mg/mL stock, dilute 50 µL of the stock solution with 950 µL of PBS.
-
The final concentration of DMSO in the injected solution should be kept low (ideally below 10%) to avoid toxicity to the animals.[10]
-
-
Vehicle Control:
-
Prepare a vehicle control solution containing the same final concentration of DMSO in PBS or saline as the treatment group.
-
Subcutaneous Xenograft Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Immunodeficient mice (e.g., BALB/c nude, NOD/SCID), 4-6 weeks old[8]
-
Sterile PBS
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Prepared this compound and vehicle solutions
Protocol:
-
Cell Preparation:
-
Culture cancer cells in their recommended medium until they reach 80-90% confluency.[15]
-
Harvest the cells using trypsin, wash with PBS, and perform a viable cell count.
-
Resuspend the cells in sterile PBS at the desired concentration (e.g., 2 x 10^6 cells in 100 µL).[8] For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor establishment.
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Subcutaneously inject the cell suspension into the right flank of each mouse.[8]
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor appearance.
-
Once tumors are palpable, measure the length (L) and width (W) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (L x W²) / 2.[8]
-
-
Randomization and Treatment:
-
When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).[16]
-
Administer this compound or vehicle control via the chosen route (e.g., intraperitoneal injection or intragastric gavage) at the predetermined dosage and schedule.[8][9]
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week. Significant body weight loss can be an indicator of toxicity.[8]
-
Observe the mice for any clinical signs of distress.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and either snap-freeze in liquid nitrogen for molecular analysis or fix in formalin for histological analysis.
-
Immunohistochemistry (IHC) for Ki-67 and CD31
IHC can be used to assess cell proliferation (Ki-67) and angiogenesis (CD31) in the excised tumors.
Protocol:
-
Tissue Preparation:
-
Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on slides.
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate buffer and method (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate the sections with primary antibodies against Ki-67 and CD31.
-
Wash and incubate with a suitable secondary antibody conjugated to a detection system (e.g., HRP).
-
Develop the signal with a chromogen (e.g., DAB) and counterstain with hematoxylin.
-
-
Analysis:
-
Capture images of the stained sections using a microscope.
-
Quantify the percentage of Ki-67 positive cells and the microvessel density (MVD) based on CD31 staining in multiple fields of view per tumor.
-
Western Blot Analysis for Signaling Proteins
Western blotting can be used to quantify the expression and phosphorylation status of proteins in the PI3K/Akt, MAPK, and STAT3 pathways.
Protocol:
-
Protein Extraction:
-
Homogenize snap-frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK, STAT3, p-STAT3). Also, include an antibody for a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.
-
Conclusion
This compound demonstrates significant anti-tumor efficacy in a variety of xenograft models, primarily through the induction of apoptosis and inhibition of key pro-survival signaling pathways. The provided protocols offer a framework for researchers to conduct robust in vivo studies to further elucidate the therapeutic potential of this promising natural compound. Careful attention to experimental design, including appropriate animal models, drug formulation, and endpoint analyses, is crucial for obtaining reliable and reproducible data.
References
- 1. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emerging roles of MAPK-AMPK in ferroptosis regulatory network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oridonin induces apoptosis in SW1990 pancreatic cancer cells via p53- and caspase-dependent induction of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oligonucleotide-Based Therapeutics for STAT3 Targeting in Cancer—Drug Carriers Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT3 Inhibition in Cancer: A Review of Emerging Therapeutics | Journal of Cancer Biomoleculars and Therapeutics [jcbt.eternopublisher.com]
- 8. Oridonin inhibits tumor angiogenesis and induces vessel normalization in experimental colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-tumor activity of oridonin on SNU-5 subcutaneous xenograft model via regulation of c-Met pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oridonin-Loaded Nanoparticles Inhibit Breast Cancer Progression Through Regulation of ROS-Related Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting AKT with oridonin inhibits growth of esophageal squamous cell carcinoma in vitro and patient derived xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application of Lasiodonin in Traditional Chinese Medicine Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin, also known as Oridonin (B1677485), is a bioactive diterpenoid compound extracted from Rabdosia rubescens (Dong Ling Cao), an herb used in Traditional Chinese Medicine (TCM). In TCM theory, Rabdosia rubescens is characterized by its bitter and sweet taste and slightly cold nature, and it is associated with the lung, stomach, and liver meridians. Its traditional functions include clearing heat, resolving toxicity, activating blood circulation, and alleviating pain.[1] These concepts are now being explored through modern pharmacological research, which has revealed this compound's potent anti-inflammatory and anti-cancer properties.[2][3] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound, bridging its traditional use with contemporary scientific validation.
Data Presentation: In Vitro Efficacy of this compound
The cytotoxic effects of this compound have been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| TE-8 | Esophageal Squamous Cell Carcinoma | 72 | 3.00 ± 0.46 | |
| TE-2 | Esophageal Squamous Cell Carcinoma | 72 | 6.86 ± 0.83 | |
| AGS | Gastric Cancer | 24 | 26.33 ± 1.53 | |
| AGS | Gastric Cancer | 48 | 18.27 ± 1.25 | |
| AGS | Gastric Cancer | 72 | 13.52 ± 1.07 | |
| HGC27 | Gastric Cancer | 24 | 32.15 ± 2.11 | |
| HGC27 | Gastric Cancer | 48 | 23.48 ± 1.89 | |
| HGC27 | Gastric Cancer | 72 | 17.63 ± 1.36 | |
| MGC803 | Gastric Cancer | 24 | 35.78 ± 2.54 | |
| MGC803 | Gastric Cancer | 48 | 25.11 ± 2.01 | |
| MGC803 | Gastric Cancer | 72 | 19.89 ± 1.58 | |
| BEL-7402 | Hepatocellular Carcinoma | Not Specified | 0.50 | [4] |
| K562 | Chronic Myelogenous Leukemia | Not Specified | 0.39 | [5] |
| BGC-7901 | Gastric Cancer | Not Specified | 1.05 | [5] |
| HCT-116 | Colorectal Cancer | Not Specified | 0.16 | [5] |
| HCC-1806 | Breast Cancer | Not Specified | 0.18 | [5] |
Experimental Protocols
Cell Viability MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound (Oridonin)
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare a series of concentrations of this compound in a complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1] Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.
Experimental Workflow for MTT Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Genomic and in vivo evidence of synergy of a herbal extract compared to its most active ingredient: Rabdosia rubescens vs. oridonin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin supplementation attenuates atherosclerosis via NLRP-3 inflammasome pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Lasiodonin
Welcome to the technical support center for Lasiodonin. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor aqueous solubility of this compound in in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure accurate and reproducible experimental results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to create a 100 mM stock solution. When I add it to my cell culture medium, a white precipitate or cloudiness appears immediately. What is causing this, and how can I fix it?
Answer: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent like DMSO is rapidly diluted into an aqueous solution where it is poorly soluble.[1][2] The DMSO disperses, leaving the hydrophobic this compound molecules to aggregate and precipitate.
Here are the potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. Even with a co-solvent, there is a maximum concentration that can be achieved. | Decrease the final working concentration of this compound. It is crucial to first determine its maximum soluble concentration in your specific cell culture medium (see Protocol 1). |
| Rapid Dilution Shock | Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media causes a rapid solvent exchange, leading to immediate precipitation.[1] | Perform a serial or intermediate dilution step. First, dilute your high-concentration DMSO stock to a lower concentration (e.g., 1 mM) in DMSO. Then, add this intermediate stock to the pre-warmed medium while gently vortexing.[1] |
| Low Temperature of Media | The solubility of most compounds, including this compound, decreases at lower temperatures. Adding the stock solution to cold media can induce precipitation. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[1][3] This helps maintain the compound in a solubilized state. |
| High DMSO Stock Concentration | Using an extremely concentrated stock (e.g., >100 mM) means you add a very small volume, which can disperse too quickly. Paradoxically, a slightly more dilute stock can sometimes improve solubility upon final dilution.[4] | Try preparing a more dilute stock solution in DMSO (e.g., 20-40 mM). This requires adding a larger volume to the media, which can slow the solvent exchange process, but be mindful of the final DMSO concentration.[4] |
| Direct Addition to Plate | Adding the DMSO stock directly to wells containing cells and a large volume of media can cause localized high concentrations and precipitation before it can disperse. | Prepare the final working concentration in a separate tube of pre-warmed media first. Gently mix to ensure it's fully dissolved, then add this solution to your cells. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Oridonin), and why is it poorly soluble in water?
This compound, also known as Oridonin, is a natural diterpenoid compound with significant anti-tumor and anti-inflammatory properties.[5][6] Its chemical structure is largely non-polar, making it hydrophobic (lipophilic).[6][7] Hydrophobic molecules have a low affinity for polar solvents like water, leading to poor aqueous solubility.[6] This is a common challenge for many naturally derived therapeutic compounds.
Q2: What are the physicochemical properties of this compound?
Understanding the key properties of this compound is essential for designing effective solubilization strategies.
| Property | Value | Significance for Solubility |
| Molecular Formula | C₂₀H₂₈O₆ | Indicates a carbon-rich structure with several oxygen atoms that provide some polarity. |
| Molecular Weight | 364.44 g/mol | Within the typical range for small molecule drugs.[8] |
| logP (Octanol/Water) | 1.66 | A positive logP value indicates that this compound is lipophilic, preferring non-polar environments (like octanol (B41247) or lipids) over water.[6][9] |
| Aqueous Solubility | Insoluble / 0.75 mg/mL | Extremely low solubility in pure water, necessitating the use of co-solvents or advanced formulation techniques for in vitro assays.[5][6] |
Q3: What are the best solvents for preparing a this compound stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for preparing high-concentration stock solutions of this compound for in vitro use.[5] Ethanol (B145695) is another option, though the achievable concentration is lower.
| Solvent | Solubility | Molar Concentration (Approx.) | Notes |
| DMSO | 62.5 - 73 mg/mL | 171.5 - 200.3 mM | The recommended solvent for high-concentration stocks. Use anhydrous, high-purity DMSO.[5] |
| Ethanol | 34 mg/mL | 93.3 mM | A viable alternative, but less effective than DMSO for achieving high concentrations.[5] |
| Water | Insoluble | - | Not suitable for preparing stock solutions.[5] |
Q4: How can I improve this compound's aqueous solubility for an assay if I want to avoid or minimize organic solvents?
Advanced formulation strategies can significantly enhance the aqueous solubility of hydrophobic compounds like this compound.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[10] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" where the water-insoluble drug is shielded within the cavity, while the water-soluble exterior allows the entire complex to dissolve in aqueous media.[8][10] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to increase the solubility of Oridonin by 27-fold.[6]
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles (e.g., PLGA-PEG), can improve its bioavailability and effective solubility in aqueous media.[7][11] These nanoparticles act as carriers, dispersing the drug in the medium and facilitating cellular uptake.[11][12] Studies have shown that Oridonin-loaded SLNs and other nanocarriers demonstrate enhanced anti-tumor activity in in vitro models compared to the free drug.[7]
Q5: What is the maximum recommended concentration of DMSO in the final cell culture medium?
While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations.[1] It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1% , to avoid off-target effects on cell viability, proliferation, and signaling pathways.[1] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO used in your highest drug concentration group.[5]
Experimental Protocols
Protocol 1: Preparation and Use of a this compound-DMSO Stock Solution
This protocol describes how to prepare a standard stock solution and determine its maximum soluble concentration in your specific cell culture medium.
Materials:
-
This compound powder (≥98% purity)
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
37°C water bath or incubator
-
Complete cell culture medium (specific to your cell line)
-
Sterile 96-well clear-bottom plate
Part A: Preparing a Concentrated Stock Solution (e.g., 20 mM)
-
Calculation: this compound's molecular weight is 364.44 g/mol . To make 1 mL of a 20 mM stock, you need: 0.020 mol/L * 364.44 g/mol * 0.001 L = 0.00729 g = 7.29 mg.
-
Weighing: Accurately weigh 7.29 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If needed, briefly warm the solution in a 37°C water bath to aid dissolution.[5]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Part B: Determining Maximum Soluble Concentration in Media
-
Prepare Dilutions: Create a 2-fold serial dilution of your concentrated this compound stock in DMSO (e.g., from 20 mM down to ~0.15 mM).
-
Add to Media: In a 96-well plate, add 2 µL of each DMSO dilution to 198 µL of pre-warmed (37°C) complete cell culture medium. This creates a 1:100 dilution and keeps the final DMSO concentration at 1%. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate at 37°C. Visually inspect the wells for any signs of precipitation (cloudiness, crystals) immediately and at several time points (e.g., 1, 4, and 24 hours). A plate reader measuring absorbance at ~600 nm can also be used to quantify turbidity.
-
Determine Limit: The highest concentration that remains clear after 24 hours is your maximum working soluble concentration under these conditions.
Protocol 2: Improving this compound Solubility with Cyclodextrins
This protocol outlines the kneading method for preparing a this compound-cyclodextrin inclusion complex to enhance aqueous solubility.
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Mortar and pestle
-
Spatula
-
Desiccator
Procedure:
-
Molar Ratio: Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).
-
Mixing: Weigh the appropriate amounts of this compound and HP-β-CD and place them in a clean mortar.
-
Kneading: Add a small amount of ethanol dropwise to the powder mixture while triturating with the pestle. Continue adding ethanol and kneading until a homogeneous, paste-like slurry is formed.
-
Drying: Spread the paste in a thin layer and allow it to air-dry completely at room temperature for 24 hours, or use a vacuum oven at a low temperature.
-
Pulverization: Once completely dry, pulverize the solid complex into a fine powder using the mortar and pestle.
-
Storage: Store the powdered complex in a tightly sealed container in a desiccator.
-
Usage: This powder can now be dissolved directly into your aqueous cell culture medium. Test the solubility of the complex to determine the maximum achievable concentration.
Protocol 3: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol is based on an emulsion evaporation-low temperature solidification method to encapsulate this compound.[7]
Materials:
-
This compound powder
-
Lipid (e.g., Stearic acid)
-
Surfactant/Emulsifier (e.g., Soybean lecithin (B1663433), Pluronic F68)
-
Organic solvent (e.g., Chloroform/Methanol mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-speed homogenizer or probe sonicator
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Organic Phase: Dissolve this compound and the lipid (e.g., stearic acid) in an appropriate organic solvent system.
-
Aqueous Phase: Dissolve the surfactants (e.g., soybean lecithin and Pluronic F68) in PBS (pH 7.4). Heat this solution to the melting point of the lipid while stirring.
-
Emulsification: Add the organic phase to the hot aqueous phase dropwise under high-speed homogenization or sonication. Continue this process for several minutes to form a hot oil-in-water emulsion.
-
Solvent Evaporation: Transfer the emulsion to a rotary evaporator to remove the organic solvent under reduced pressure.
-
Nanoparticle Solidification: Quickly cool the resulting nanoemulsion in an ice bath under constant stirring. The lipid droplets will solidify, entrapping the this compound to form SLNs.
-
Purification/Storage: The resulting SLN dispersion can be used directly or further purified (e.g., by centrifugation or dialysis) to remove unentrapped drug. Store the dispersion at 4°C.
References
- 1. Improvement of Aqueous Solubility of Lapatinib-derived Analogs: Identification of a Quinolinimine as a Lead for Human African Trypanosomiasis Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aqueous-soluble, non-reversible lipid conjugate of salmon calcitonin: synthesis, characterization and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubility and Bioavailability Enhancement of Oridonin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CAS 38602-52-7 | this compound [phytopurify.com]
- 8. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 9. Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oridonin-Loaded Nanoparticles Inhibit Breast Cancer Progression Through Regulation of ROS-Related Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Large-Scale Extraction of Lasiodonin
Welcome to the technical support center for the large-scale extraction of Lasiodonin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction and purification of this compound from Rabdosia rubescens.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Yield of Crude this compound Extract
Q: We are experiencing a significantly lower than expected yield of crude this compound extract after the initial solvent extraction from Rabdosia rubescens. What are the potential causes and how can we troubleshoot this?
A: Low crude extract yield is a common issue in large-scale operations. Several factors, from the raw material to the extraction parameters, can be responsible. Here's a step-by-step troubleshooting guide:
-
Raw Material Quality and Preparation:
-
Variability in Plant Material: The concentration of this compound can vary significantly based on the plant's geographic origin, harvest time, and storage conditions.[1] It is crucial to source high-quality, certified raw material.
-
Improper Grinding: The particle size of the plant material is critical. If the particles are too large, solvent penetration is inefficient. If they are too fine, it can lead to blockages in the extraction vessel and difficulties during filtration. A mesh size of 40-60 is often a good starting point.
-
Moisture Content: High moisture content in the plant material can dilute the extraction solvent and reduce its efficiency. Ensure the raw material is adequately dried before extraction.
-
-
Extraction Solvent and Conditions:
-
Incorrect Solvent Choice: this compound, a diterpenoid, has moderate polarity. Ethanol (B145695), particularly in an aqueous solution (e.g., 70-80% ethanol), is generally effective for its extraction.[2] Using a solvent that is too polar or non-polar will result in a poor yield.
-
Suboptimal Solid-to-Liquid Ratio: A low solvent volume may not be sufficient to fully extract the this compound from the plant matrix. A common starting point is a 1:10 to 1:30 solid-to-liquid ratio.[3]
-
Inadequate Extraction Time or Temperature: The extraction process needs sufficient time for the solvent to penetrate the plant material and dissolve the this compound. However, excessively long extraction times or high temperatures can lead to the degradation of the target compound. For modern techniques like ultrasound-assisted extraction (UAE), shorter times are often sufficient.[3]
-
-
Process Inefficiency:
-
Poor Agitation: In large extraction vessels, inadequate mixing can lead to channeling of the solvent, where it bypasses a significant portion of the plant material. Ensure your agitation system is providing thorough mixing.
-
Number of Extraction Cycles: A single extraction is often insufficient to recover all the this compound. Performing multiple extraction cycles with fresh solvent will improve the overall yield.
-
Issue 2: Low Purity of this compound After Chromatographic Purification
Q: Our this compound purity is consistently low after column chromatography, with multiple impurity peaks showing up in the HPLC analysis. How can we improve the separation efficiency?
A: Low purity after chromatography is a frequent challenge when scaling up. The issue can stem from the crude extract quality, column packing, or the elution method.
-
Pre-Chromatography Steps:
-
Crude Extract Quality: A "cleaner" crude extract will perform better on the column. Consider a pre-purification step, such as a liquid-liquid extraction or precipitation, to remove highly non-polar or polar impurities before loading the extract onto the column.
-
Sample Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude extract loaded should be 1-5% of the stationary phase's weight.
-
-
Column and Stationary Phase:
-
Improper Column Packing: In large-scale columns, voids and channels in the stationary phase can lead to band broadening and poor separation. Ensure the column is packed uniformly.
-
Stationary Phase Selection: Silica (B1680970) gel is commonly used for this compound purification. However, if you are dealing with specific impurities, you might need to consider other stationary phases like alumina (B75360) or reverse-phase C18 silica.
-
-
Mobile Phase and Elution:
-
Incorrect Solvent System: The choice of mobile phase is critical. A solvent system that gives good separation on a Thin Layer Chromatography (TLC) plate may not translate perfectly to a large column. You may need to optimize the solvent gradient.
-
Steep Gradient: A rapid increase in solvent polarity during gradient elution can cause impurities to co-elute with the this compound. A shallower gradient around the elution point of this compound will provide better resolution.
-
Flow Rate: A high flow rate can reduce the interaction time between the compounds and the stationary phase, leading to poor separation. Optimize the flow rate for your column size.
-
Issue 3: Difficulty with Crystallization of this compound
Q: We are facing problems with the final crystallization step. Either the this compound is not crystallizing, or the crystals are very fine and difficult to filter. What can we do?
A: Crystallization is a critical step for achieving high purity and a stable final product. Problems in crystallization often relate to purity, solvent choice, and cooling rate.
-
Purity of the Solution:
-
Presence of Impurities: Impurities can inhibit crystal nucleation and growth. If the this compound solution is not sufficiently pure, you may need to repeat the previous purification step (e.g., chromatography).
-
-
Crystallization Solvent:
-
Inappropriate Solvent: A good crystallization solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. A mixture of solvents, such as ethanol-water or acetone-hexane, can often provide the desired solubility characteristics.
-
Supersaturation: The solution needs to be supersaturated for crystallization to occur. This is typically achieved by concentrating the solution and then cooling it.
-
-
Crystallization Process:
-
Cooling Rate: Rapid cooling often leads to the formation of small, impure crystals. A slow, controlled cooling process will allow for the growth of larger, purer crystals.
-
Seeding: Adding a few seed crystals of pure this compound to the supersaturated solution can initiate crystallization.
-
Agitation: Gentle agitation can promote crystal growth and prevent the formation of a solid mass.
-
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when scaling up this compound extraction from a lab to an industrial scale?
A1: The most significant challenge is the non-linear nature of scaling up. Processes that work well in the lab may not perform the same in large-scale equipment due to changes in heat and mass transfer, mixing dynamics, and surface area-to-volume ratios. This can lead to inconsistencies in yield and purity. Therefore, a pilot-scale study is crucial to identify and address these issues before moving to full-scale production.
Q2: How does the variability of the raw plant material (Rabdosia rubescens) affect the extraction process?
A2: Raw material variability can have a major impact on the entire process.[1] Factors such as the geographical source, climate, harvest time, and post-harvest handling can significantly alter the concentration of this compound and other phytochemicals in the plant. This variability can lead to inconsistent yields and may require adjustments to the extraction and purification parameters for each batch. Establishing strong quality control for the incoming raw material is essential.
Q3: What are the pros and cons of using modern extraction techniques like Ultrasound-Assisted Extraction (UAE) for this compound?
A3:
-
Pros: UAE can significantly reduce extraction time and solvent consumption compared to conventional methods like maceration or Soxhlet extraction. The use of ultrasonic waves can enhance the disruption of plant cell walls, leading to improved extraction efficiency at lower temperatures, which helps to prevent the degradation of heat-sensitive compounds like this compound.
-
Cons: The initial capital investment for large-scale ultrasonic equipment can be high. Also, the process needs to be carefully optimized, as excessive ultrasonic power or prolonged exposure can lead to the degradation of the target compound.
Q4: How can we efficiently recover and recycle the solvents used in the extraction process?
A4: Solvent recovery is crucial for the economic and environmental sustainability of large-scale extraction. The most common method for recovering solvents like ethanol is distillation. By heating the solvent after extraction, it evaporates, leaving the non-volatile extracted compounds behind. The solvent vapor is then cooled and condensed back into a liquid form, allowing it to be reused in subsequent extractions. Modern industrial evaporators are designed for high-efficiency solvent recovery.
Q5: What are the critical quality control parameters to monitor during the commercial production of this compound?
A5: Key quality control parameters include:
-
Raw Material: Identity, purity (absence of foreign matter and contaminants), and this compound content.
-
In-Process Controls: Monitoring of extraction parameters (temperature, time, solvent concentration), and purity checks after each major purification step (e.g., by HPLC).
-
Final Product: Assay (potency of this compound, typically >98%), identification (e.g., by spectroscopy), purity (levels of impurities and residual solvents), and physical characteristics (appearance, solubility).
Data Presentation
Table 1: Comparison of Different Extraction Methods for this compound (Oridonin)
| Extraction Method | Solvent System | Temperature (°C) | Time | Yield of this compound | Purity | Reference |
| Ultrasound-Assisted Extraction (UAE) | 75.9% Ethanol | Optimized at 53.4°C | 35.7 min | 4.23 mg/g | Not specified in crude extract | |
| Conventional Solid-Liquid Extraction | 80% Ethanol | Not specified | 75 min | Up to 9.6% of plant dry weight (as enriched extract) | Not specified in crude extract | |
| Counter-Current Chromatography (Purification) | n-hexane/ethyl acetate (B1210297)/methanol/water (1:2:1:2, v/v) | Room Temperature | N/A | 120 mg from 200 mg crude sample | 97.8% |
Experimental Protocols
Protocol: Large-Scale Laboratory/Pilot-Scale Extraction and Purification of this compound
This protocol describes a representative method for extracting and purifying this compound from Rabdosia rubescens on a larger laboratory or pilot scale.
1. Raw Material Preparation
-
Obtain dried aerial parts of Rabdosia rubescens.
-
Grind the plant material to a coarse powder (approximately 40-60 mesh).
-
Determine the moisture content of the powder to ensure it is below the acceptable limit (e.g., <10%).
2. Solvent Extraction
-
Place 10 kg of the powdered plant material into a 200 L stainless steel extractor equipped with an agitator.
-
Add 100 L of 80% ethanol (1:10 solid-to-liquid ratio).
-
Begin agitation and heat the mixture to 60°C.
-
Maintain the temperature and continue extraction with agitation for 2 hours.
-
Stop heating and agitation, and filter the mixture to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue with another 100 L of 80% ethanol to maximize yield.
-
Combine the extracts from both cycles.
3. Concentration
-
Transfer the combined extract to a rotary evaporator or a rising film evaporator.
-
Concentrate the extract under reduced pressure at a temperature not exceeding 50°C to recover the ethanol.
-
Continue concentration until a thick, viscous crude extract is obtained.
4. Chromatographic Purification
-
Prepare a large glass column (e.g., 20 cm diameter) with silica gel (100-200 mesh) as the stationary phase, using a suitable non-polar solvent like hexane (B92381) to create a slurry and pack the column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and mix it with a small amount of silica gel. Dry this mixture to a powder.
-
Carefully load the powdered sample onto the top of the packed column.
-
Begin elution with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Combine the pure fractions containing this compound.
5. Crystallization
-
Concentrate the combined pure fractions under reduced pressure to obtain a concentrated solution.
-
Add a non-polar solvent (e.g., hexane) to the concentrated solution until it becomes slightly turbid.
-
Allow the solution to cool slowly at room temperature, and then transfer it to a refrigerator (4°C) to facilitate crystallization.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
Visualizations
Caption: Workflow for Large-Scale Extraction and Purification of this compound.
Caption: Troubleshooting Logic for Low this compound Yield.
References
Technical Support Center: Optimizing Lasiodonin Dosage for In Vivo Efficacy
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing Lasiodonin (also known as Lasiokaurin) dosage for your in vivo experiments.
Frequently Asked Questions (FAQs)
General Dosing and Efficacy
1. What is a recommended starting dose for this compound in an in vivo cancer model?
Based on published studies, a dose of 15 mg/kg has been shown to be effective in a triple-negative breast cancer (TNBC) xenograft model using MDA-MB-231 cells, where it significantly inhibited tumor growth.[1] It is crucial to consider this as a starting point, and the optimal dose for your specific model may vary depending on the cancer type, animal model, and administration route.
2. How should I determine the optimal dose for my specific experimental model?
Optimizing the dose of this compound requires a systematic approach. It is recommended to perform a dose-response study to determine the most effective dose with acceptable toxicity. This typically involves:
-
Dose Range Finding Study: Start with a range of doses, including the previously reported effective dose (e.g., 15 mg/kg) and doses above and below this level.
-
Monitoring Tumor Growth: Regularly measure tumor volume to assess the anti-tumor efficacy of each dose.
-
Assessing Toxicity: Monitor animal body weight, clinical signs of distress, and consider hematological and serum biochemistry analysis at the end of the study.
3. What are the known mechanisms of action for this compound that contribute to its in vivo efficacy?
This compound exerts its anti-cancer effects through multiple mechanisms, including:
-
Induction of Apoptosis: It triggers programmed cell death in cancer cells.
-
Cell Cycle Arrest: this compound can halt the proliferation of cancer cells by arresting the cell cycle.
-
DNA Damage: It has been shown to induce DNA damage in cancer cells.
-
Inhibition of Key Signaling Pathways: this compound inhibits the activation of the PI3K/Akt/mTOR and STAT3 signaling pathways, which are crucial for cancer cell survival, proliferation, and metastasis.[2][3]
Troubleshooting Common Issues
4. I am not observing significant tumor growth inhibition. What are the potential reasons?
Several factors could contribute to a lack of efficacy:
-
Suboptimal Dosage: The dose of this compound may be too low for your specific cancer model. Consider performing a dose-escalation study.
-
Administration Route: The route of administration can significantly impact drug exposure. While intraperitoneal (i.p.) injection is common in preclinical models, other routes like oral gavage may result in different pharmacokinetic profiles.
-
Tumor Model Resistance: The cancer cell line or patient-derived xenograft (PDX) model you are using may be inherently resistant to this compound's mechanism of action.
-
Compound Stability and Formulation: Ensure that your this compound formulation is stable and that the compound is properly solubilized for administration.
5. I am observing signs of toxicity in my animal models. What should I do?
If you observe signs of toxicity such as significant body weight loss (>15-20%), lethargy, ruffled fur, or other adverse effects, you should:
-
Reduce the Dose: This is the most immediate step.
-
Decrease Dosing Frequency: If you are dosing daily, consider switching to an intermittent dosing schedule.
-
Conduct a Maximum Tolerated Dose (MTD) Study: A formal MTD study will help you identify the highest dose that can be administered without causing unacceptable side effects. This involves treating cohorts of animals with escalating doses and closely monitoring for signs of toxicity over a set period.
-
Evaluate Vehicle Toxicity: Ensure that the vehicle used to dissolve and administer this compound is not contributing to the observed toxicity by including a vehicle-only control group.
6. Are there any known pharmacokinetic parameters for this compound?
Specific pharmacokinetic data for this compound, such as Cmax, Tmax, half-life, and oral bioavailability, are not extensively reported in publicly available literature. However, a study on Oridonin , a structurally similar diterpenoid from the same plant genus, provides some insight. In mice, after an intravenous injection of 10 mg/kg, Oridonin exhibited a two-compartment model pharmacokinetic profile with a rapid distribution phase. The plasma concentration-time course was described by the equation: C=16.1925e-0.5546t + 5.4757e-0.0163t.
It is important to note that these are not direct data for this compound and should be used with caution as a preliminary reference. Performing a pharmacokinetic study for this compound in your specific animal model is highly recommended for precise dosing optimization.
Data Presentation
Table 1: Summary of an Effective In Vivo Dose of this compound
| Compound | Cancer Model | Cell Line | Animal Model | Dose | Administration Route | Outcome | Reference |
| This compound (LAS) | Triple-Negative Breast Cancer | MDA-MB-231 | Xenograft Nude Mouse | 15 mg/kg | Intraperitoneal | Significant inhibition of tumor volume and weight | [1] |
Table 2: General Toxicity Study Parameters
| Parameter | Description | Common Endpoints |
| Maximum Tolerated Dose (MTD) | The highest dose of a drug that can be administered without causing unacceptable toxicity. | Body weight change, clinical observations (e.g., behavior, appearance), hematology, serum chemistry. |
| LD50 (Lethal Dose, 50%) | The dose of a substance that is lethal to 50% of the test animals. | Mortality. |
Experimental Protocols
Protocol 1: MDA-MB-231 Xenograft Mouse Model for Efficacy Studies
This protocol outlines the establishment of a subcutaneous xenograft model using the MDA-MB-231 human breast cancer cell line.
Materials:
-
MDA-MB-231 cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, but can improve tumor take rate)
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
This compound
-
Vehicle for this compound (e.g., DMSO, saline, corn oil)
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells under standard conditions until they reach 70-80% confluency.
-
Cell Preparation: Harvest the cells using trypsin, wash with PBS, and resuspend in a mixture of serum-free medium or PBS, with or without Matrigel (a 1:1 ratio of cell suspension to Matrigel is common). The final cell concentration should be adjusted to allow for the injection of the desired number of cells (e.g., 5 x 106 cells) in a small volume (e.g., 100-200 µL).
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject the cell suspension subcutaneously into the flank or mammary fat pad of the mice.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Administration:
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 15 mg/kg, i.p.) and vehicle control according to the planned dosing schedule.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and animal body weight throughout the study.
-
At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Visualizations
Signaling Pathways
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
Caption: this compound inhibits the STAT3 signaling pathway.
Experimental Workflow
Caption: Workflow for this compound in vivo efficacy studies.
References
stability of Lasiodonin in different solvents and pH conditions
This technical support center provides guidance and answers to frequently asked questions regarding the stability of Lasiodonin in different solvents and under various pH conditions. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design, troubleshooting, and data interpretation.
Troubleshooting Guides
This section addresses common issues encountered during the stability testing of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent/Irreproducible Stability Results | 1. Inaccurate preparation of stock and working solutions.2. Fluctuations in storage temperature or humidity.3. Inconsistent pH of buffer solutions.4. Contamination of solvents or reagents.5. Variability in the analytical method (e.g., HPLC). | 1. Ensure accurate weighing and dilution. Use calibrated equipment.2. Use a calibrated and monitored stability chamber.3. Prepare fresh buffers for each experiment and verify the pH.4. Use high-purity (e.g., HPLC grade) solvents and fresh reagents.5. Validate the analytical method for precision, accuracy, and robustness. |
| Rapid Degradation of this compound in Control Samples | 1. Instability in the chosen solvent.2. Exposure to light or oxygen.3. Inherent instability of the molecule under the experimental conditions. | 1. Test the stability of this compound in different, freshly prepared solvents.2. Store samples in amber vials and consider purging with an inert gas (e.g., nitrogen).3. Re-evaluate the storage conditions (e.g., lower temperature). |
| Unexpected Peaks in Chromatogram | 1. Formation of degradation products.2. Impurities in the this compound sample.3. Contamination from solvent, glassware, or sample handling.4. Excipient interference (in formulated products). | 1. Perform forced degradation studies to identify potential degradation products.[1][2]2. Check the certificate of analysis for the this compound standard.3. Run a blank (solvent only) to identify extraneous peaks.4. Analyze a placebo formulation to identify excipient peaks. |
| Poor Peak Shape or Resolution in HPLC Analysis | 1. Inappropriate mobile phase composition or pH.2. Column degradation or contamination.3. Sample overload. | 1. Optimize the mobile phase, including the organic modifier, buffer concentration, and pH.2. Use a guard column and flush the column regularly. If necessary, replace the column.3. Reduce the injection volume or sample concentration. |
Frequently Asked Questions (FAQs)
Q1: What are the typical solvents used for preparing this compound stock solutions for stability studies?
A1: Commonly used organic solvents for initial solubility and stock solution preparation of non-polar compounds like this compound include methanol (B129727), ethanol, acetonitrile, and dimethyl sulfoxide (B87167) (DMSO). The choice of solvent should be based on the solubility of this compound and its compatibility with the intended analytical method. It is crucial to assess the stability of this compound in the chosen solvent as it can influence the degradation kinetics.
Q2: How does pH typically affect the stability of a compound like this compound?
A2: The stability of a drug substance can be significantly influenced by pH.[3] Generally, compounds are more stable at a specific pH or within a narrow pH range. Acidic or basic conditions can catalyze hydrolytic degradation.[3] A pH-rate profile study is essential to determine the pH of maximum stability for this compound.
Q3: What is a forced degradation study and why is it important for this compound?
A3: A forced degradation or stress testing study involves exposing the drug substance to conditions more severe than accelerated stability testing, such as high temperature, high humidity, and extremes of pH, as well as oxidative and photolytic conditions.[2] This helps to identify potential degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method, ensuring it is "stability-indicating."
Q4: What analytical techniques are recommended for assessing the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and recommended technique for stability studies of pharmaceuticals. An appropriate HPLC method should be able to separate this compound from its degradation products and any impurities. Mass spectrometry (LC-MS) can be used to identify and characterize the degradation products.
Experimental Protocols
General Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study. Specific concentrations, temperatures, and time points may need to be optimized for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60 °C) for predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours). After incubation, cool the samples to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specific temperature (e.g., 60 °C) for predetermined time intervals. After incubation, cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂). Store at room temperature for a specified duration, protected from light.
-
Thermal Degradation: Transfer the solid this compound powder to a vial and expose it to a high temperature (e.g., 80 °C) in a calibrated oven. Also, expose a solution of this compound to the same temperature.
-
Photolytic Degradation: Expose a solution of this compound and the solid drug to a light source with a specific illumination (e.g., ICH option 1 or 2) in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, dilute it to a suitable concentration with the mobile phase, and analyze it using a validated stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of this compound remaining and the percentage of each degradation product formed.
Quantitative Data Summary
No specific quantitative stability data for this compound was found in the public domain at the time of this document's creation. The following tables are provided as templates for researchers to populate with their experimental data.
Table 1: Stability of this compound in Different Solvents at Room Temperature (Approx. 25°C)
| Solvent | Initial Concentration (µg/mL) | % Recovery after 24h | % Recovery after 48h | % Recovery after 72h |
| Methanol | 100 | |||
| Ethanol | 100 | |||
| Acetonitrile | 100 | |||
| DMSO | 100 | |||
| Water | 100 |
Table 2: Stability of this compound under Different pH Conditions at 60°C
| pH Condition | Time (hours) | % this compound Remaining | Major Degradation Products (% Area) |
| 0.1 M HCl (pH ~1) | 8 | ||
| pH 4.0 Buffer | 8 | ||
| pH 7.0 Buffer | 8 | ||
| 0.1 M NaOH (pH ~13) | 8 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Workflow for determining the pH-rate profile of this compound.
References
Technical Support Center: Overcoming Resistance to Lasiodonin in Cancer Cells
Introduction:
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Lasiodonin in their cancer cell experiments. This compound, a diterpenoid compound derived from the plant Isodon, has demonstrated potent anti-tumor activities. However, as with many chemotherapeutic agents, cancer cells can develop resistance, limiting its therapeutic efficacy.
Due to the limited availability of research focused specifically on this compound resistance, this guide draws upon extensive studies of Oridonin, a closely related diterpenoid from the same genus with similar anti-cancer mechanisms. The principles and experimental approaches outlined here are therefore highly relevant for investigating and overcoming resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has become less sensitive to this compound treatment. What are the common mechanisms of resistance?
A1: Resistance to diterpenoids like this compound can arise from several factors, often involving the upregulation of pro-survival signaling pathways and evasion of apoptosis.[1][2][3] Key mechanisms include:
-
Activation of Pro-Survival Signaling Pathways:
-
PI3K/Akt Pathway: Constitutive activation of the PI3K/Akt pathway is a common mechanism of resistance to various cancer therapies.[4][5] This pathway promotes cell survival, proliferation, and inhibits apoptosis.
-
NF-κB Pathway: The transcription factor NF-κB can be activated in response to chemotherapy, leading to the expression of anti-apoptotic genes and promoting cell survival.
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that, when activated, can promote the expression of genes involved in cell survival and proliferation, contributing to chemoresistance.
-
-
Evasion of Apoptosis:
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL can prevent the induction of apoptosis by this compound.
-
Downregulation of Pro-Apoptotic Proteins: Conversely, a decrease in the expression of pro-apoptotic proteins such as Bax can also contribute to resistance.
-
-
Induction of Protective Autophagy: Autophagy can act as a survival mechanism for cancer cells under stress, such as chemotherapy. By degrading damaged organelles and proteins, autophagy can help cells recover from drug-induced damage.
Q2: How can I determine which resistance mechanism is active in my cell line?
A2: A series of molecular and cellular assays can help elucidate the active resistance mechanisms:
-
Western Blot Analysis: This is a key technique to assess the activation state and expression levels of proteins in the signaling pathways mentioned above. You should probe for:
-
Phosphorylated and total Akt (p-Akt, t-Akt) to assess PI3K/Akt pathway activation.
-
Phosphorylated and total NF-κB (p-NF-κB, t-NF-κB) and its downstream targets.
-
Phosphorylated and total STAT3 (p-STAT3, t-STAT3) and its downstream targets.
-
Expression levels of Bcl-2 family proteins (Bcl-2, Bax, Bcl-xL).
-
Conversion of LC3-I to LC3-II to measure autophagy induction.
-
-
Immunofluorescence Microscopy: This can be used to visualize the localization of key proteins, such as the nuclear translocation of NF-κB or STAT3, or the formation of LC3-II puncta (autophagosomes).
-
Gene Expression Analysis (qRT-PCR): To measure the mRNA levels of genes regulated by the above transcription factors.
Q3: What strategies can I employ to overcome this compound resistance in my experiments?
A3: Based on the identified resistance mechanism, several strategies can be tested:
-
Combination Therapy: This is a highly effective approach to overcome resistance.
-
With Conventional Chemotherapy: Combining this compound with drugs like cisplatin (B142131) has shown synergistic effects in related compounds.
-
With Pathway Inhibitors:
-
PI3K/Akt Inhibitors: If the PI3K/Akt pathway is activated, co-treatment with a PI3K or Akt inhibitor (e.g., LY294002, Wortmannin) can re-sensitize cells to this compound.
-
NF-κB Inhibitors: If NF-κB is activated, inhibitors like Bay 11-7082 or Parthenolide can be used in combination.
-
STAT3 Inhibitors: If STAT3 is activated, inhibitors such as FLLL32 can be employed.
-
-
-
Modulation of Autophagy:
-
Autophagy Inhibitors: If protective autophagy is induced, co-treatment with autophagy inhibitors like chloroquine (B1663885) (CQ) or 3-methyladenine (B1666300) (3-MA) can enhance this compound-induced cell death.
-
-
Targeting Apoptosis Pathways:
-
Bcl-2 Inhibitors: If Bcl-2 is overexpressed, combination with Bcl-2 inhibitors (e.g., ABT-737) could be effective.
-
Troubleshooting Guides
Problem 1: Decreased Apoptosis in this compound-Treated Cells Over Time
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Upregulation of anti-apoptotic proteins (e.g., Bcl-2). | Perform Western blot analysis for Bcl-2 and Bax protein levels. | An increased Bcl-2/Bax ratio in resistant cells compared to sensitive cells. |
| Co-treat with a Bcl-2 inhibitor (e.g., ABT-737). | Restoration of apoptosis in this compound-treated resistant cells. | |
| Activation of pro-survival signaling (PI3K/Akt, NF-κB, STAT3). | Perform Western blot for p-Akt, p-NF-κB, and p-STAT3. | Increased phosphorylation of these proteins in resistant cells. |
| Co-treat with specific inhibitors for the activated pathway. | Re-sensitization of resistant cells to this compound-induced apoptosis. |
Problem 2: Increased Cell Viability Despite Continuous this compound Treatment
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Induction of protective autophagy. | Perform Western blot for LC3-II conversion. Use immunofluorescence to visualize LC3-II puncta. | Increased LC3-II levels and puncta formation in resistant cells upon this compound treatment. |
| Co-treat with an autophagy inhibitor (e.g., chloroquine). | Decreased cell viability and enhanced apoptosis in the presence of both this compound and the autophagy inhibitor. | |
| Increased drug efflux. | Perform assays to measure the activity of drug efflux pumps like P-glycoprotein (P-gp). | Increased P-gp activity in resistant cells. |
| Co-treat with a P-gp inhibitor (e.g., verapamil). | Increased intracellular accumulation of this compound and restored cytotoxicity. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on findings for the related compound Oridonin, illustrating the expected outcomes of the troubleshooting experiments.
Table 1: Effect of Pathway Inhibitors on this compound IC50 in Resistant Cells
| Treatment | IC50 in Sensitive Cells (µM) | IC50 in Resistant Cells (µM) | IC50 in Resistant Cells with Inhibitor (µM) |
| This compound Alone | 5 | 25 | N/A |
| This compound + PI3K Inhibitor | 4.5 | 25 | 8 |
| This compound + NF-κB Inhibitor | 4.8 | 25 | 10 |
| This compound + STAT3 Inhibitor | 5.1 | 25 | 9 |
Table 2: Modulation of Apoptosis and Autophagy Markers by Combination Therapy
| Treatment Group (Resistant Cells) | % Apoptotic Cells (Annexin V+) | Bcl-2/Bax Ratio (relative to untreated) | LC3-II/LC3-I Ratio (relative to untreated) |
| Untreated Control | 5% | 1.0 | 1.0 |
| This compound (25 µM) | 15% | 0.8 | 3.5 |
| This compound + Chloroquine | 45% | 0.4 | 5.0 |
| This compound + PI3K Inhibitor | 40% | 0.5 | 2.0 |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound and combination treatments.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of this compound, with or without inhibitors, for 24, 48, or 72 hours. Include untreated and solvent-only controls.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
2. Western Blot Analysis for Apoptosis and Autophagy Markers
This protocol allows for the quantification of key proteins involved in resistance.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, LC3, p-Akt, Akt, p-NF-κB, NF-κB, p-STAT3, STAT3, or β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways involved in this compound action and resistance.
Caption: Experimental workflow for troubleshooting this compound resistance.
References
- 1. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms and insights into drug resistance in cancer [frontiersin.org]
- 3. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oridonin inhibits aberrant AKT activation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lasiodonin Analysis by Reverse-Phase HPLC
Welcome to the technical support center for the analysis of Lasiodonin using reverse-phase high-performance liquid chromatography (RP-HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on addressing peak tailing.
Troubleshooting Guide: this compound Peak Tailing
Peak tailing is a common issue in HPLC that can compromise resolution and the accuracy of quantification. For this compound, a diterpenoid with multiple hydroxyl groups, peak tailing in reverse-phase chromatography is often due to secondary interactions with the stationary phase. This guide provides a systematic approach to diagnosing and resolving this issue.
Question: My this compound peak is showing significant tailing in my RP-HPLC analysis. What are the potential causes and how can I fix it?
Answer:
Peak tailing for this compound can stem from several factors, primarily related to interactions between the analyte and the stationary phase, as well as mobile phase and system conditions. Follow this step-by-step guide to troubleshoot the issue.
Step 1: Evaluate the Mobile Phase pH
Solution:
-
Adjust Mobile Phase pH: To suppress the ionization of the hydroxyl groups and minimize secondary interactions with residual silanols on the column packing, it is recommended to work at a lower pH. Start with a mobile phase pH in the range of 2.5 to 3.5.[1][2] This can be achieved by adding a small amount of an acidifier to the aqueous component of your mobile phase.
-
Use a Buffer: To maintain a consistent pH throughout the analysis, especially for gradient separations, it is advisable to use a buffer.
| Mobile Phase Additive | Typical Concentration | Notes |
| Formic Acid | 0.1% (v/v) | Volatile and compatible with mass spectrometry (MS). |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | Can act as an ion-pairing agent and improve peak shape, but may suppress MS signal. |
| Phosphate Buffer | 10-25 mM | Effective for UV detection, but not volatile and can precipitate in high organic concentrations. Ensure it is soluble in your mobile phase mixture. |
Step 2: Assess the HPLC Column
Issue: The choice and condition of the HPLC column are critical. Peak tailing can be caused by interactions with active sites on the stationary phase or by a deteriorating column.
Solution:
-
Use an End-Capped Column: Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer free silanol (B1196071) groups, which are a primary cause of peak tailing for polar compounds like this compound. If you are not already, switch to a high-quality, end-capped C18 or C8 column.
-
Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as one with a polar-embedded group, may provide alternative selectivity and better peak shape.
-
Check Column Condition: A void at the head of the column or contamination can cause peak distortion. Try flushing the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase). If this does not resolve the issue, and the column has been in use for a long time, it may need to be replaced.
Step 3: Optimize Sample and Injection Conditions
Issue: Overloading the column or using an inappropriate sample solvent can lead to peak distortion.
Solution:
-
Reduce Sample Concentration: Inject a dilution of your sample to see if the peak shape improves. If it does, you are likely experiencing mass overload.
-
Match Sample Solvent to Mobile Phase: Ideally, your sample should be dissolved in the initial mobile phase of your gradient or in a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.
-
Decrease Injection Volume: A large injection volume, especially with a strong sample solvent, can lead to band broadening and peak tailing.
Step 4: System and Method Considerations
Issue: Extra-column dead volume and inappropriate method parameters can contribute to peak asymmetry.
Solution:
-
Minimize Dead Volume: Ensure all tubing and connections between the injector, column, and detector are as short and narrow in diameter as possible to minimize extra-column band broadening.
-
Increase Mobile Phase Ionic Strength: For methods at a neutral pH, increasing the buffer concentration (e.g., from 10 mM to 25 mM) can sometimes improve peak shape by masking silanol interactions.
-
Add a Competing Base (Use with Caution): In some cases, adding a small amount of a basic modifier like triethylamine (B128534) (TEA) to the mobile phase can reduce peak tailing by competing with the analyte for active silanol sites. However, this is often a last resort with modern columns and can affect column longevity and MS compatibility.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing.
Caption: A logical workflow for troubleshooting this compound peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of this compound and why is it prone to peak tailing?
A1: this compound (also known as Oridonin) is a natural diterpenoid compound with the molecular formula C20H28O6. Its structure contains multiple hydroxyl (-OH) groups, which are weakly acidic. In reverse-phase HPLC, these polar hydroxyl groups can engage in secondary interactions with residual silanol groups on the surface of the silica-based stationary phase. These interactions can lead to peak tailing.
Q2: I don't know the pKa of this compound. How do I choose the right mobile phase pH?
A2: While an experimentally determined pKa for this compound is not readily published, its hydroxyl groups suggest it is a weakly acidic compound. For weakly acidic compounds, a common strategy to ensure they are in a single, non-ionized form is to adjust the mobile phase pH to be at least 2 pH units below the pKa. Since the pKa of hydroxyl groups can vary, starting with a mobile phase pH of around 3.0 is a good practice to suppress ionization and minimize silanol interactions. You can experimentally determine the optimal pH by running a series of experiments with mobile phases of different pH values (e.g., 2.5, 3.0, 3.5, 4.0) and observing the effect on peak shape and retention time.
Q3: Can my sample solvent affect the peak shape of this compound?
A3: Yes, absolutely. If this compound is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause the analyte to spread on the column before the gradient starts, leading to a broad and potentially tailing peak. Always try to dissolve your sample in the initial mobile phase composition or a solvent that is weaker.
Q4: How does temperature affect the analysis of this compound?
A4: Higher column temperatures (e.g., 30-40 °C) can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics. If you are running at ambient temperature and experiencing tailing, consider using a column oven to control and elevate the temperature. This can often lead to sharper peaks.
Q5: What are the ideal starting conditions for developing an RP-HPLC method for this compound?
A5: A good starting point for a new method for this compound would be:
-
Column: A modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A scouting gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength determined by a UV scan of this compound (a starting point could be around 230 nm).
-
Injection Volume: 5-10 µL.
Experimental Protocols
Protocol 1: Determining the Optimal Mobile Phase pH
This protocol describes a systematic approach to finding the best mobile phase pH for this compound analysis to improve peak symmetry.
Objective: To evaluate the effect of mobile phase pH on the peak shape of this compound.
Materials:
-
This compound standard
-
HPLC grade water, acetonitrile, and methanol
-
Formic acid and/or ammonium (B1175870) formate
-
RP-HPLC system with a C18 column
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. From this, prepare a working standard of approximately 50 µg/mL in a 50:50 mixture of water and organic solvent.
-
Prepare Mobile Phases:
-
pH 2.5: Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: Acetonitrile.
-
pH 3.5: Mobile Phase A: Water adjusted to pH 3.5 with formic acid. Mobile Phase B: Acetonitrile.
-
pH 4.5: Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 4.5 with formic acid. Mobile Phase B: Acetonitrile.
-
-
HPLC Analysis:
-
Equilibrate the column with a 95:5 mixture of Mobile Phase A:B for at least 15 minutes.
-
Inject the this compound working standard.
-
Run a suitable gradient (e.g., 5-95% B over 20 minutes).
-
Repeat the analysis for each prepared mobile phase pH.
-
-
Data Analysis:
-
For each chromatogram, measure the tailing factor (asymmetry factor) of the this compound peak.
-
Compare the peak shapes and retention times obtained at different pH values.
-
Select the pH that provides the most symmetrical peak (tailing factor closest to 1.0).
-
Protocol 2: General Quantitative Analysis of this compound
This protocol provides a starting point for a validated quantitative analysis of this compound in a sample matrix.
Objective: To quantify the concentration of this compound in a sample.
Method Parameters:
-
Column: End-capped C18, 150 x 4.6 mm, 3.5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
UV Detection: 230 nm
-
Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Procedure:
-
Calibration Standards: Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Sample Preparation: Dissolve and dilute the sample containing this compound in the initial mobile phase composition to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the calibration standards followed by the samples.
-
Quantification: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
References
degradation pathways of Lasiodonin under stress conditions
Notice: Information regarding the specific degradation pathways of Lasiodonin under stress conditions is not currently available in the public domain based on a comprehensive search of scientific literature. Forced degradation studies, which are crucial for identifying degradation products and pathways, do not appear to have been published for this compound.
The following content is provided as a general framework and guide for researchers who may be planning to conduct such studies on this compound or similar natural products. The experimental protocols and potential degradation pathways are based on established principles of drug degradation analysis.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they important for a compound like this compound?
A1: Forced degradation studies (or stress testing) are a critical component of drug development and stability testing.[1][2] These studies involve subjecting a drug substance, like this compound, to conditions more severe than accelerated stability testing to predict its degradation pathways and identify potential degradation products.[1] This information is vital for developing stable formulations, determining appropriate storage conditions, and ensuring the specificity of analytical methods used for quality control.
Q2: What are the typical stress conditions used in forced degradation studies?
A2: Typically, forced degradation studies expose the compound to a variety of stress conditions to simulate potential environmental or physiological challenges. These include:
-
Acidic and Alkaline Hydrolysis: To evaluate the susceptibility of the molecule to pH-dependent breakdown.
-
Oxidation: To assess the impact of oxidative stress, often using reagents like hydrogen peroxide.[3]
-
Photolysis: To determine the compound's sensitivity to light exposure.
-
Thermal Stress: To understand the effect of high temperatures on the stability of the molecule.[4]
Q3: What analytical techniques are commonly used to analyze the degradation of compounds like this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a primary technique used to separate the parent compound from its degradation products.[1][5] When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for the identification and structural elucidation of the degradation products formed under various stress conditions.[6]
Troubleshooting Guide for this compound Degradation Experiments
| Issue Encountered | Possible Cause | Troubleshooting Steps |
| No degradation observed under initial stress conditions. | The stress condition (e.g., acid/base concentration, temperature, light intensity) may not be harsh enough. | 1. Increase the concentration of the acid or base. 2. Extend the duration of exposure to the stress condition. 3. Increase the temperature for thermal degradation. 4. Use a higher intensity light source for photolytic studies. |
| Complete degradation of this compound is observed. | The stress condition is too harsh, preventing the observation of intermediate degradation products. | 1. Reduce the concentration of the stressor (acid, base, oxidizing agent). 2. Shorten the exposure time. 3. Lower the temperature for thermal stress. |
| Poor separation of degradation products in HPLC. | The chromatographic method is not optimized for the degradation products. | 1. Modify the mobile phase composition (e.g., change the organic solvent ratio, pH of the aqueous phase). 2. Try a different HPLC column with a different stationary phase chemistry. 3. Optimize the gradient elution profile. |
| Difficulty in identifying degradation products by LC-MS. | Low abundance of degradation products or complex fragmentation patterns. | 1. Concentrate the sample before LC-MS analysis. 2. Perform tandem MS (MS/MS) experiments to obtain fragmentation data for structural elucidation. 3. Compare the fragmentation pattern of the degradation products with that of the parent this compound molecule. |
Experimental Protocols (General Framework)
The following are generalized protocols for conducting forced degradation studies. Note: These protocols would need to be optimized specifically for this compound.
Acidic and Alkaline Hydrolysis
-
Objective: To determine the susceptibility of this compound to hydrolysis in acidic and basic environments.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
For acid hydrolysis, add an aliquot of the stock solution to a solution of hydrochloric acid (e.g., 0.1 N HCl).
-
For alkaline hydrolysis, add an aliquot of the stock solution to a solution of sodium hydroxide (B78521) (e.g., 0.1 N NaOH).
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it if necessary, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
Oxidative Degradation
-
Objective: To evaluate the oxidative stability of this compound.
-
Protocol:
-
Prepare a stock solution of this compound.
-
Add an aliquot of the stock solution to a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature or a slightly elevated temperature and protect it from light.
-
Monitor the reaction at various time points (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw a sample, quench the reaction if necessary (e.g., with sodium bisulfite), and dilute for HPLC analysis.
-
Photolytic Degradation
-
Objective: To assess the photostability of this compound.
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent.
-
Expose the solution to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples at appropriate time intervals by HPLC.
-
Thermal Degradation
-
Objective: To investigate the effect of heat on the stability of this compound.
-
Protocol:
-
Place solid this compound powder in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).
-
Expose the sample for a defined period.
-
At various time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
A solution-state thermal degradation study can also be performed by heating a solution of this compound.
-
Data Presentation (Hypothetical)
Should experimental data become available, it could be presented in the following format for clarity and comparison.
Table 1: Summary of this compound Degradation under Stress Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | Data Not Available | Data Not Available |
| Alkaline Hydrolysis | 0.1 N NaOH | 24 hours | 60°C | Data Not Available | Data Not Available |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | Data Not Available | Data Not Available |
| Photolysis | UV/Vis Light | 48 hours | 25°C | Data Not Available | Data Not Available |
| Thermal (Solid) | N/A | 7 days | 80°C | Data Not Available | Data Not Available |
Visualizations
As no specific degradation pathways for this compound have been identified, a detailed signaling pathway diagram cannot be generated. However, the following diagrams illustrate the general workflow for forced degradation studies and the logical relationship in method development.
Caption: General workflow for conducting forced degradation studies.
Caption: Logical flow for troubleshooting degradation experiments.
References
- 1. scispace.com [scispace.com]
- 2. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. Degradation Analysis Using LC-MS/MS | PPTX [slideshare.net]
Navigating Preclinical Safety: A Technical Guide to Minimizing Lasiodonin Toxicity in Animal Models
Disclaimer: Information regarding the specific toxicity profile of Lasiodonin in animal models is not extensively available in the public domain. This guide is therefore constructed based on general principles of natural product toxicology and data from its close structural analog, Oridonin. Researchers are strongly advised to conduct preliminary dose-range finding and acute toxicity studies for this compound before proceeding with efficacy models.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential toxicity issues when working with this compound and related diterpenoid compounds in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the likely primary target organs for this compound toxicity?
Based on studies of the closely related compound Oridonin, the primary organs susceptible to toxicity are likely the liver and kidneys, especially at higher doses or with prolonged administration.[1][2] Common indicators of toxicity include elevated liver enzymes (ALT, AST) and markers of kidney dysfunction.[1]
Q2: Is there a known median lethal dose (LD50) for this compound?
Q3: What are the common mechanisms underlying the toxicity of Oridonin and potentially this compound?
The toxicity of Oridonin is often associated with the induction of apoptosis (programmed cell death) and oxidative stress. Key signaling pathways implicated include the c-Jun N-terminal kinases (JNK) signaling cascade, which is activated by cellular stress, and the PI3K/Akt pathway, which is involved in cell survival and proliferation. High concentrations of these compounds can lead to excessive reactive oxygen species (ROS) production, overwhelming cellular antioxidant defenses and leading to cellular damage.
Q4: How can the formulation of this compound impact its toxicity profile?
The formulation of a compound can significantly alter its pharmacokinetic and toxicity profiles. Novel formulations such as liposomes and nanoparticles have been shown to enhance the therapeutic efficacy and reduce the systemic toxicity of natural products. For instance, encapsulating a compound can modify its distribution in the body, potentially reducing its accumulation in sensitive organs like the liver and kidneys.
Troubleshooting Guides
Issue 1: Observed Hepatotoxicity (e.g., elevated ALT/AST) in the animal cohort.
-
Initial Action: Immediately reduce the dosage of this compound. The toxic effects of related compounds like Oridonin are dose-dependent.
-
Troubleshooting Workflow:
Troubleshooting workflow for addressing potential hepatotoxicity. -
Mitigation Strategies:
-
Dose Adjustment: Based on preliminary studies with Oridonin, a maximum safe intraportal dose was identified as 7.14 mg/kg·d⁻¹ in mice. This highlights the importance of establishing a therapeutic window for this compound.
-
Novel Formulations: Encapsulating this compound in liposomes or nanoparticles could alter its biodistribution, potentially reducing liver accumulation and subsequent toxicity.
-
Co-administration of Antioxidants: Since oxidative stress is a likely mechanism of toxicity, co-administration of an antioxidant may help to mitigate cellular damage.
-
Issue 2: Signs of general toxicity or distress in animals (e.g., weight loss, lethargy).
-
Initial Action: Temporarily halt administration and provide supportive care.
-
Troubleshooting Workflow:
Workflow for managing general toxicity in animal models. -
Mitigation Strategies:
-
Dose and Schedule Evaluation: The dosing schedule may be as critical as the dose itself. Consider less frequent administration to allow for physiological recovery.
-
Route of Administration: The route of administration significantly impacts drug absorption and distribution. If one route shows high toxicity, exploring alternative routes (e.g., oral vs. intraperitoneal) may be warranted.
-
Comprehensive Monitoring: Implement a regular monitoring schedule for clinical signs, body weight, and food/water intake to detect early signs of toxicity.
-
Data Presentation
Table 1: Acute Toxicity of Oridonin (this compound Analog) in Mice
| Parameter | Value | Animal Model | Route of Administration | Reference |
| LD50 | 13.61 mg/kg·d⁻¹ | BALb/c nude mice | Intraspleen or intraportal vein | |
| Maximum Safe Dose | 7.14 mg/kg·d⁻¹ | BALb/c nude mice | Intraspleen or intraportal vein |
Table 2: Key Biochemical Markers for Monitoring Toxicity
| Organ | Primary Markers | Secondary Markers |
| Liver | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) | Alkaline Phosphatase (ALP), Total Bilirubin |
| Kidney | Blood Urea Nitrogen (BUN), Serum Creatinine | - |
Experimental Protocols
Protocol: Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)
This protocol provides a general framework for determining the acute oral toxicity of a substance like this compound.
-
Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats or BALb/c mice), young and healthy.
-
Housing and Fasting: House animals individually. Fast animals overnight (food, but not water) before dosing.
-
Dose Preparation: Prepare this compound in a suitable vehicle. The toxicological properties of the vehicle should be known.
-
Administration: Administer the prepared dose by oral gavage. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.
-
Stepwise Dosing Procedure:
-
Start with a group of 3 animals at a preliminary dose (e.g., based on in vitro cytotoxicity or data from analogous compounds).
-
Observe animals for mortality and clinical signs of toxicity for at least 48 hours.
-
The outcome of the first step determines the dose for the next step (higher or lower). The procedure continues until the toxicity is characterized or the limit dose is reached.
-
-
Observations: Observe animals frequently on the day of dosing and at least once daily for 14 days. Record all clinical signs, body weight changes, and mortality.
-
Pathology: Conduct a gross necropsy of all animals at the end of the observation period.
Mandatory Visualizations
References
Technical Support Center: Refining Purification Protocols to Improve Lasiodonin Yield
Welcome to the technical support center for Lasiodonin purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize purification protocols and enhance the yield and purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound, also known as Oridonin (B1677485), is a bioactive ent-kaurane diterpenoid compound.[1][2] Its primary natural source is the medicinal plant Rabdosia rubescens.[1][3]
Q2: What are the common methods for purifying this compound?
A2: The most common methods for purifying this compound from crude extracts of Rabdosia rubescens are silica (B1680970) gel column chromatography and high-speed counter-current chromatography (HSCCC).[4]
Q3: What is a typical yield and purity that can be expected from these purification methods?
A3: With an optimized protocol, high purity levels can be achieved. For instance, a single-step counter-current chromatography separation has been reported to yield this compound with a purity of 97.8%. The yield is highly dependent on the initial concentration in the crude extract and the specific protocol used.
Q4: What are the key chemical properties of this compound to consider during purification?
A4: this compound is a diterpenoid with multiple hydroxyl groups, making it moderately polar. Its stability can be affected by pH and temperature. It is advisable to avoid strongly acidic or basic conditions and high temperatures to prevent degradation.
Q5: What are the known biological activities of this compound?
A5: this compound exhibits a range of biological activities, including anti-tumor, anti-inflammatory, and apoptotic effects. It has been shown to inhibit several cancer-signaling pathways such as NF-κB, PI3K/Akt, and MAPK.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Low Yield After Purification
| Issue | Potential Cause | Recommended Solution |
| Low recovery from silica gel column chromatography | Irreversible adsorption on silica gel: this compound, with its multiple hydroxyl groups, can sometimes bind strongly to acidic silica gel. | - Consider deactivating the silica gel by pre-treating it with a small percentage of a base like triethylamine (B128534) in your mobile phase. - Alternatively, use a different stationary phase such as neutral or basic alumina. |
| Improper mobile phase polarity: If the mobile phase is not polar enough, this compound will not elute from the column. If it is too polar, it may co-elute with impurities. | - Optimize the mobile phase composition through small-scale trials or by using thin-layer chromatography (TLC) to determine the ideal solvent system. A gradient elution from a less polar to a more polar solvent system is often effective. | |
| Sample overloading: Loading too much crude extract onto the column can lead to poor separation and reduced yield of pure fractions. | - As a general rule, the amount of crude sample should be about 1-5% of the weight of the silica gel. | |
| Low yield from crystallization | Choice of solvent: The solvent system may be too good a solvent for this compound, preventing precipitation, or too poor, causing it to crash out as an amorphous solid. | - An ideal recrystallization solvent should dissolve this compound when hot but not when cold. - Consider using a binary solvent system, where this compound is soluble in one solvent and insoluble in the other. Common solvent systems for recrystallization include ethanol, acetone/hexane, and ethyl acetate/hexane. |
| Supersaturation not reached: The concentration of this compound in the solution is too low for crystals to form. | - Slowly evaporate the solvent to increase the concentration of this compound. - If using a binary solvent system, slowly add the anti-solvent (the one this compound is insoluble in) until the solution becomes slightly turbid, then heat to redissolve and cool slowly. | |
| Precipitation during chromatography | Poor solubility in the mobile phase: The sample may be precipitating at the top of the column upon loading. | - Dissolve the sample in a small amount of a stronger solvent before mixing it with the mobile phase for loading. - Consider a "dry loading" technique where the crude extract is adsorbed onto a small amount of silica gel, dried, and then loaded onto the column. |
Poor Purity of Final Product
| Issue | Potential Cause | Recommended Solution |
| Co-elution of impurities in column chromatography | Similar polarity of impurities: Rabdosia rubescens contains other terpenoids and flavonoids with polarities similar to this compound, which can co-elute. | - Employ a shallow gradient elution to improve the separation of compounds with close retention factors. - Consider using a different chromatographic technique with a different separation principle, such as counter-current chromatography, which separates based on partition coefficient rather than adsorption. |
| Column cracking or channeling: Improperly packed columns can lead to uneven solvent flow and poor separation. | - Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. Adding a layer of sand on top of the silica gel can help prevent disturbance when adding the mobile phase. | |
| Oily or amorphous solid after crystallization | Rapid crystallization: If the solution cools too quickly, the molecules do not have time to form an ordered crystal lattice and may precipitate as an oil or amorphous solid. | - Slow down the cooling process by insulating the crystallization flask. - Place the flask in a warm bath that is allowed to cool to room temperature slowly. |
| Presence of impurities: Impurities can inhibit crystal formation. | - If the product is still impure after one crystallization, a second recrystallization step may be necessary. - Ensure the starting material for crystallization is of reasonable purity. |
Data Presentation
Table 1: Comparison of Reported this compound Purification Protocols and Yields
| Purification Method | Stationary/Solvent System | Starting Material | Amount of Starting Material | Yield of Pure this compound | Purity | Reference |
| Counter-Current Chromatography (CCC) | n-hexane/ethyl acetate/methanol/water (1:2:1:2, v/v) | Crude sample from silica gel chromatography | 200 mg | 120 mg | 97.8% | |
| Silica Gel Column Chromatography | Light petroleum/acetone | Ethanol extract of R. rubescens | Not specified | Not specified (used for crude purification) | Not specified |
Experimental Protocols
Protocol 1: Purification of this compound using Silica Gel Column Chromatography
This protocol is a general guideline and should be optimized based on the specific crude extract.
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Pack the column with the slurry, ensuring there are no air bubbles or cracks.
-
Allow the silica gel to settle, and then drain the excess solvent until it is level with the top of the silica gel. Do not let the column run dry.
-
Add a thin layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent.
-
Alternatively, for "dry loading," adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., a mixture of petroleum ether and ethyl acetate, such as 10:1 v/v).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A suggested gradient could be from 10:1 to 5:1, 2:1, and finally 1:1 petroleum ether:ethyl acetate.
-
Collect fractions of a suitable volume.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC).
-
Combine the fractions that contain pure this compound.
-
Evaporate the solvent from the combined fractions to obtain the purified this compound.
-
Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)
This protocol is based on a published method for the preparative isolation of this compound.
-
Preparation of the Two-Phase Solvent System:
-
Prepare a two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water in a volume ratio of 1:2:1:2.
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
Degas both the upper (stationary phase) and lower (mobile phase) layers before use.
-
-
Instrument Setup and Equilibration:
-
Fill the entire column with the stationary phase (the upper phase of the solvent system).
-
Rotate the centrifuge at the desired speed (e.g., 800 rpm).
-
Pump the mobile phase (the lower phase) into the column at a specific flow rate (e.g., 1.5 mL/min) until the system reaches hydrodynamic equilibrium, which is indicated by the emergence of the mobile phase from the outlet.
-
-
Sample Injection and Elution:
-
Dissolve the crude this compound sample in a small volume of the biphasic solvent system.
-
Inject the sample into the column.
-
Continue to pump the mobile phase through the column to elute the compounds.
-
-
Fraction Collection and Analysis:
-
Continuously monitor the effluent with a UV detector.
-
Collect fractions based on the detector response.
-
Analyze the collected fractions for purity using HPLC or TLC.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Visualizations
Experimental Workflow
References
- 1. Genomic and in vivo evidence of synergy of a herbal extract compared to its most active ingredient: Rabdosia rubescens vs. oridonin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin from Rabdosia rubescens: An emerging potential in cancer therapy – A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rabdosia rubescens (Hemsl.) H. Hara: A potent anti-tumor herbal remedy - Botany, phytochemistry, and clinical applications and insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and purification of oridonin from Rabdosia rubescens using upright counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Anticancer Potential of Lasiodonin: A Comparative Guide for Researchers
For Immediate Release
Lasiodonin, a natural diterpenoid compound, has demonstrated significant anticancer effects across a spectrum of cancer cell lines. This guide provides a comprehensive comparison of its efficacy, delves into the molecular mechanisms of action, and offers detailed experimental protocols to aid researchers in validating its therapeutic potential.
Comparative Efficacy of this compound Across Diverse Cancer Cell Lines
This compound, also known as Oridonin (B1677485), exhibits a broad range of cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been determined in numerous studies. The table below summarizes the IC50 values of this compound in different cancer cell lines, providing a comparative overview of its efficacy.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) | Citation |
| Gastric Cancer | AGS | 5.995 ± 0.741 | 24 | [1] |
| 2.627 ± 0.324 | 48 | [1] | ||
| 1.931 ± 0.156 | 72 | [1] | ||
| HGC-27 | 14.61 ± 0.600 | 24 | [1] | |
| 9.266 ± 0.409 | 48 | [1] | ||
| 7.412 ± 0.512 | 72 | [1] | ||
| MGC-803 | 15.45 ± 0.59 | 24 | [1] | |
| 11.06 ± 0.400 | 48 | [1] | ||
| 8.809 ± 0.158 | 72 | [1] | ||
| Esophageal Squamous Cell Carcinoma | TE-8 | 3.00 ± 0.46 | 72 | [2] |
| TE-2 | 6.86 ± 0.83 | 72 | [2] | |
| Eca-109 | 4.1 | 72 | [3] | |
| EC9706 | 4.0 | 72 | [3] | |
| KYSE450 | 2.0 | 72 | [3] | |
| KYSE750 | 16.2 | 72 | [3] | |
| TE-1 | 9.4 | 72 | [3] | |
| Prostate Cancer | PC-3 | Not specified | - | [4] |
| DU-145 | Not specified | - | [4] | |
| Breast Cancer | MCF-7 | Not specified | - | [5] |
| MDA-MB-231 | Not specified | - | [5] | |
| 4T1 | Not specified | - | [5] | |
| Oral Squamous Cell Carcinoma | UM1 | Not specified | - | [6] |
| SCC25 | Not specified | - | [6] | |
| Colon Cancer | HCT-116 | Not specified | - | [7] |
| HCT8 | Not specified | - | [7] | |
| Lung Cancer | SPC-A-1 | Not specified | - | [8] |
| HCC827 | Not specified | - | [8] |
Deciphering the Molecular Mechanisms: Induction of Apoptosis and Cell Cycle Arrest
This compound exerts its anticancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest. These processes are orchestrated by a complex interplay of signaling pathways.
Apoptosis Induction
This compound triggers apoptosis through the intrinsic mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[8][9][10] This shift in balance disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.[11][12][13] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of poly(ADP-ribose) polymerase (PARP) and the dismantling of the cell.[4][6][7][11][13]
Caption: this compound-induced apoptotic signaling pathway.
Cell Cycle Arrest
This compound can halt the progression of the cell cycle at the G2/M or S phase, preventing cancer cells from dividing and proliferating.[4][5][6][7][14] This is often mediated by the upregulation of tumor suppressor proteins p53 and p21.[15][16][17] The activation of p53 can transcriptionally activate p21, which in turn inhibits cyclin-dependent kinases (CDKs) responsible for cell cycle progression.[17]
Caption: this compound-induced cell cycle arrest pathway.
Modulation of Key Survival Pathways
This compound has also been shown to inhibit critical cell survival signaling pathways, such as the PI3K/Akt and ERK pathways, which are often hyperactivated in cancer.[6][15][18][19][20] By inhibiting these pathways, this compound can suppress tumor growth and survival.
Detailed Experimental Protocols
To facilitate further research, this section provides standardized protocols for key in vitro assays used to evaluate the anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solubilization solution) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Workflow:
Caption: Workflow for cell cycle analysis by flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for a specific time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and count them.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while gently vortexing and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for apoptosis assay by Annexin V/PI staining.
Protocol:
-
Cell Treatment: Treat cells with this compound as required.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p53, p21, p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
This compound presents a promising natural compound with potent anticancer activities against a wide array of cancer cell lines. Its ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways highlights its potential as a therapeutic agent. The provided comparative data and detailed experimental protocols offer a valuable resource for researchers dedicated to advancing the development of novel cancer therapies. Further investigation into the in vivo efficacy and safety of this compound is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oridonin enhances the radiosensitivity of lung cancer cells by upregulating Bax and downregulating Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oridonin enhances the radiosensitivity of lung cancer cells by upregulating Bax and downregulating Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oridonin: targeting programmed cell death pathways as an anti‐tumour agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oridonin induces apoptosis in oral squamous cell carcinoma probably through the generation of reactive oxygen species and the p38/JNK MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oridonin induces G2/M arrest and apoptosis via activating ERK-p53 apoptotic pathway and inhibiting PTK-Ras-Raf-JNK survival pathway in murine fibrosarcoma L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oridonin induces growth inhibition and apoptosis in human gastric carcinoma cells by enhancement of p53 expression and function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oridonin Up-regulates Expression of P21 and Induces Autophagy and Apoptosis in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oridonin inhibits aberrant AKT activation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oncotarget.com [oncotarget.com]
- 20. Oridonin Promotes Apoptosis and Restrains the Viability and Migration of Bladder Cancer by Impeding TRPM7 Expression via the ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Lasiodonin: A Comparative Analysis of Efficacy Against Standard Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer efficacy of Lasiodonin, a natural diterpenoid compound, with standard chemotherapy drugs. The following sections present a detailed analysis of its effects on cancer cell viability, apoptosis, and cell cycle progression, supported by experimental data. Methodologies for key experiments are outlined, and signaling pathways are visualized to elucidate the mechanisms of action.
I. Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values of this compound (also known as Oridonin) and standard chemotherapy drugs in various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, exposure time, and the specific assay used.
Table 1: IC50 Values of this compound (Oridonin) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 ± 0.46 | 72 | [1] |
| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 ± 0.83 | 72 | [1] |
| AGS | Gastric Cancer | 5.995 ± 0.741 | 24 | |
| HGC27 | Gastric Cancer | 14.61 ± 0.600 | 24 | |
| MGC803 | Gastric Cancer | 15.45 ± 0.59 | 24 | |
| SGC-7901 | Gastric Cancer | Not specified | - | |
| PC3 | Prostate Cancer | <20 | 24 | |
| DU145 | Prostate Cancer | >20 | 24 | |
| BxPC-3 | Pancreatic Cancer | Not specified | - | |
| PANC-1 | Pancreatic Cancer | Not specified | - | [2] |
| A2780/DDP | Cisplatin-Resistant Ovarian Cancer | Not specified | 48 | |
| SKOV3/DDP | Cisplatin-Resistant Ovarian Cancer | Not specified | 48 | |
| MV4-11/DDP | Cisplatin-Resistant Acute Myeloid Leukemia | Not specified | 48 | |
| MOLM-13/DDP | Cisplatin-Resistant Acute Myeloid Leukemia | Not specified | 48 |
Table 2: Comparative IC50 Values of this compound (Oridonin) and Standard Chemotherapy Drugs
| Cell Line | Cancer Type | Drug | IC50 | Exposure Time (h) | Reference |
| TE-8 | Esophageal Squamous Cell Carcinoma | Oridonin (B1677485) | 3.00 ± 0.46 µM | 72 | [1] |
| Gemcitabine | 5.71 ± 1.07 µM | 72 | [1] | ||
| TE-2 | Esophageal Squamous Cell Carcinoma | Oridonin | 6.86 ± 0.83 µM | 72 | **** |
| Gemcitabine | 5.96 ± 1.11 µM | 72 | **** | ||
| A2780/DDP | Cisplatin-Resistant Ovarian Cancer | Cisplatin (B142131) | 50.97 µM | 48 | |
| Oridonin + Cisplatin | 26.12 µM | 48 | |||
| SKOV3/DDP | Cisplatin-Resistant Ovarian Cancer | Cisplatin | 135.20 µM | 48 | |
| Oridonin + Cisplatin | 73.00 µM | 48 | |||
| MCF-7 | Breast Cancer | Doxorubicin | 8306 nM | 48 | |
| MDA-MB-231 | Breast Cancer | Doxorubicin | 6602 nM | 48 | |
| HeLa | Cervical Cancer | Paclitaxel | 112.53 µg/ml | - | |
| CEM/ADR5000 | Drug-Resistant Leukemia | Oridonin | Not specified | - | |
| Doxorubicin | Not specified | - | |||
| CCRF-CEM | Drug-Sensitive Leukemia | Oridonin | Not specified | - | |
| Doxorubicin | Not specified | - |
II. Induction of Apoptosis
This compound has been shown to induce apoptosis in various cancer cell lines. The following table summarizes the percentage of apoptotic cells as determined by flow cytometry after treatment with this compound (Oridonin).
Table 3: Apoptosis Induction by this compound (Oridonin)
| Cell Line | Cancer Type | Oridonin Concentration (µM) | Apoptosis Rate (%) | Reference |
| TE-8 | Esophageal Squamous Cell Carcinoma | 20 | ~26.5 (Early + Late) | **** |
| 40 | ~40.6 (Early + Late) | **** | ||
| TE-2 | Esophageal Squamous Cell Carcinoma | 40 | ~64.63 (Early + Late) | **** |
| HGC-27 | Gastric Cancer | 1.25 µg/mL | 5.3 ± 1.02 | |
| 2.5 µg/mL | 12.8 ± 2.53 | |||
| 5 µg/mL | 28.5 ± 4.23 | |||
| 10 µg/mL | 49.6 ± 3.76 | |||
| AGS | Gastric Cancer | 5 | 16.60 ± 3.23 | |
| 10 | 25.53 ± 3.54 | |||
| T24 | Bladder Cancer | 1 | 68.62 ± 2.306 | |
| MCF-7 | Breast Cancer | 50 nM Doxorubicin | 5.8 | |
| 200 nM Doxorubicin | 10.0 | |||
| 800 nM Doxorubicin | 13.75 | |||
| MDA-MB-231 | Breast Cancer | 50 nM Doxorubicin | 6.75 | |
| 200 nM Doxorubicin | 15.0 | |||
| 800 nM Doxorubicin | 8.25 | |||
| HeLa | Cervical Cancer | Paclitaxel/Gallic acid | 27.11 |
III. Cell Cycle Arrest
This compound is known to interfere with the cell cycle, leading to arrest at different phases in various cancer cell types. The data below, obtained through flow cytometry, illustrates the effect of this compound (Oridonin) on cell cycle distribution.
Table 4: Cell Cycle Distribution after this compound (Oridonin) Treatment
| Cell Line | Cancer Type | Oridonin Concentration (µM) | % G0/G1 | % S | % G2/M | Reference |
| TE-8 | Esophageal Squamous Cell Carcinoma | 40 | 31.29 | - | - | **** |
| TE-2 | Esophageal Squamous Cell Carcinoma | 40 | 38.78 | - | 32.60 | **** |
| PC3 | Prostate Cancer | 40 | - | - | Increased | |
| DU145 | Prostate Cancer | 60 | - | - | Increased | |
| SGC-7901 | Gastric Cancer | 150 | - | - | 48.2 | |
| AGS | Gastric Cancer | - | Increased | Decreased | Decreased | |
| BxPC-3 | Pancreatic Cancer | 32 µg/ml | - | 37.25 ± 2.28 | 38.67 ± 2.75 | |
| MCF-7 | Breast Cancer | 800 nM Doxorubicin | Increased (7.13 fold) | - | 36.32 | |
| MDA-MB-231 | Breast Cancer | 800 nM Doxorubicin | Increased (1.83 fold) | - | 45.67 | |
| HeLa | Cervical Cancer | Paclitaxel/Carboplatin/Gallic acid | - | - | Arrest |
IV. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
A. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of this compound or standard chemotherapy drugs for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
B. Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compounds of interest for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative and PI-negative cells are live cells.
-
Annexin V-positive and PI-negative cells are early apoptotic cells.
-
Annexin V-positive and PI-positive cells are late apoptotic or necrotic cells.
-
C. Flow Cytometry for Cell Cycle Analysis
This technique determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide (PI).
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
D. Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, p-ERK, p53, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
V. Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects by modulating several key signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways and the experimental workflow.
Caption: Signaling pathways modulated by this compound leading to cell cycle arrest and apoptosis.
Caption: General experimental workflow for comparing the efficacy of anticancer compounds.
VI. Conclusion
The experimental data presented in this guide indicate that this compound is a potent anticancer agent with efficacy comparable to, and in some cases synergistic with, standard chemotherapy drugs. Its ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways, such as PI3K/Akt, MAPK/ERK, and p53, highlights its potential as a therapeutic candidate. The synergistic effects observed when combined with drugs like cisplatin suggest that this compound could also be valuable in overcoming drug resistance. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in cancer treatment.
References
- 1. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin nanosuspension was more effective than free oridonin on G2/M cell cycle arrest and apoptosis in the human pancreatic cancer PANC-1 cell line - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Power of Lasiodonin: A Guide to Combination Drug Therapy
For Researchers, Scientists, and Drug Development Professionals
Lasiodonin, a natural diterpenoid compound also known as Oridonin (B1677485), has garnered significant attention in oncological research for its potent anti-tumor properties. While effective as a standalone agent, emerging evidence overwhelmingly demonstrates that this compound's therapeutic potential is dramatically amplified when used in combination with other anticancer drugs. This guide provides a comprehensive comparison of the synergistic effects of this compound with various chemotherapeutic and targeted agents, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and drug development strategies.
I. Synergistic Combinations of this compound with Chemotherapeutic Agents
This compound has been shown to synergistically enhance the efficacy of several conventional chemotherapeutic drugs, including cisplatin (B142131), doxorubicin (B1662922), and paclitaxel (B517696), across a range of cancer types. This synergy often allows for reduced dosages of the chemotherapeutic agent, potentially mitigating dose-related toxicities and combating drug resistance.
A. This compound and Cisplatin
The combination of this compound and cisplatin has demonstrated significant synergistic anti-tumor effects, particularly in esophageal squamous cell carcinoma (ESCC) and non-small cell lung cancer (NSCLC).
Quantitative Data Summary: this compound and Cisplatin Synergy
| Cancer Type | Cell Line | Drug Concentration (this compound) | Drug Concentration (Cisplatin) | Combination Index (CI)* | Key Outcomes | Reference |
| Esophageal Squamous Cell Carcinoma | KYSE30 (p53-mutant) | 5 µM | 2.5 µM | < 1 | Enhanced apoptosis, Inhibition of GSH production, Increased ROS generation | [1] |
| Esophageal Squamous Cell Carcinoma | Eca-109 | Not Specified | Not Specified | < 1 | Synergistic inhibition of proliferation, migration, and invasion | [2] |
| Non-Small Cell Lung Cancer | A549/DDP (Cisplatin-resistant) | Not Specified | Not Specified | Not Specified | Significantly enhanced in vitro cytotoxicity and in vivo antitumor effect | [3] |
*A Combination Index (CI) of < 1 indicates a synergistic effect.
Mechanism of Action: this compound and Cisplatin
The synergistic effect of this compound and cisplatin is multifaceted. In p53-mutant ESCC cells, the combination leads to a significant reduction in intracellular glutathione (B108866) (GSH) levels and a corresponding increase in reactive oxygen species (ROS), which enhances cisplatin-induced DNA damage and apoptosis[1][4]. Furthermore, this combination has been shown to synergistically induce apoptosis by activating the NOXA-BCL2 axis in ESCC.
Signaling Pathway: this compound and Cisplatin in ESCC
Caption: Synergistic induction of apoptosis by this compound and Cisplatin.
B. This compound and Doxorubicin
The combination of this compound and doxorubicin has shown promise in overcoming drug resistance and enhancing cytotoxicity in aggressive breast cancer and osteosarcoma.
Quantitative Data Summary: this compound and Doxorubicin Synergy
| Cancer Type | Cell Line | Drug Concentration (this compound) | Drug Concentration (Doxorubicin) | Combination Index (CI)* | Key Outcomes |
| Aggressive Breast Cancer | MDA-MB-231 | Not Specified | Not Specified | < 1 | Synergistic induction of apoptosis, anti-angiogenic effects |
| Osteosarcoma | Saos-2 | Sub-cytotoxic concentrations | Not Specified | < 1 | Increased intracellular doxorubicin accumulation, increased ROS, enhanced apoptosis |
*A Combination Index (CI) of < 1 indicates a synergistic effect.
Mechanism of Action: this compound and Doxorubicin
This compound appears to sensitize cancer cells to doxorubicin through multiple mechanisms. In osteosarcoma cells, it increases the intracellular accumulation of doxorubicin and elevates ROS levels, leading to mitochondrial membrane potential alteration and a higher rate of apoptosis. In aggressive breast cancer, the combination synergistically induces apoptosis through the regulation of the Bcl-2/Bax pathway and exhibits anti-angiogenic effects.
C. This compound and Paclitaxel
A derivative of this compound, Geridonin, has been shown to act synergistically with paclitaxel in gastric cancer cells.
Quantitative Data Summary: Geridonin and Paclitaxel Synergy
| Cancer Type | Cell Line | Drug Concentration (Geridonin) | Drug Concentration (Paclitaxel) | Combination Index (CI)* | Key Outcomes | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Gastric Cancer | MGC 803 | 10 µM | Varied | < 1 | Synergistic inhibition of proliferation, induction of apoptosis | |
*A Combination Index (CI) of < 1 indicates a synergistic effect.
Mechanism of Action: Geridonin and Paclitaxel
The synergistic effect of Geridonin and paclitaxel in gastric cancer is mediated through the ROS-dependent regulation of the PTEN/PI3K/Akt pathway. The combination up-regulates the tumor suppressor PTEN and inhibits the phosphorylation of Akt and MDM2, leading to the accumulation of p53 and subsequent apoptosis via the mitochondrial pathway.
Signaling Pathway: Geridonin and Paclitaxel in Gastric Cancer
Caption: PTEN/PI3K/Akt pathway in Geridonin and Paclitaxel synergy.
II. Synergistic Combinations of this compound with Targeted Therapies
This compound also exhibits synergistic effects when combined with targeted therapies, such as EGFR inhibitors, highlighting its potential to overcome resistance to these agents.
A. This compound and Cetuximab (EGFR Inhibitor)
The combination of this compound and the anti-EGFR monoclonal antibody Cetuximab shows synergistic anticancer effects in laryngeal squamous cell carcinoma (LSCC).
Quantitative Data Summary: this compound and Cetuximab Synergy
| Cancer Type | Cell Line | Drug Concentration (this compound) | Drug Concentration (Cetuximab) | Combination Index (CI)* | Key Outcomes | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Laryngeal Squamous Cell Carcinoma | HEp-2, Tu212 | Not Specified | Not Specified | < 1 | Synergistic inhibition of cell growth, Fas-mediated apoptosis, G2/M phase arrest | |
*A Combination Index (CI) of < 1 indicates a synergistic effect.
Mechanism of Action: this compound and Cetuximab
The combination of this compound and Cetuximab synergistically inhibits LSCC cell growth by suppressing the phosphorylation of EGFR and activating the ROS-mediated JNK pathway. This dual action leads to Fas-mediated apoptosis and cell cycle arrest at the G2/M phase.
III. Experimental Protocols
A. Cell Viability and Synergy Assessment (MTT Assay and Combination Index)
Experimental Workflow: Synergy Assessment
Caption: General workflow for assessing drug synergy using the MTT assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound alone, the other drug alone, and the combination of both drugs at various ratios.
-
Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The Combination Index (CI) is then calculated using software like CompuSyn, based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
B. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with this compound, the other drug, or the combination for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
C. Western Blot Analysis
-
Protein Extraction: Following drug treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, p-Akt, etc.), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
IV. Conclusion and Future Directions
The evidence strongly supports the use of this compound in combination therapies to enhance anti-tumor efficacy and overcome drug resistance. The synergistic mechanisms often involve the modulation of key signaling pathways related to apoptosis, oxidative stress, and cell proliferation. For researchers and drug development professionals, these findings provide a strong rationale for the continued investigation of this compound-based combination regimens. Future studies should focus on elucidating the full spectrum of this compound's synergistic partners, optimizing dosing schedules in preclinical models, and ultimately translating these promising combinations into clinical trials. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for designing and interpreting such studies.
References
- 1. Selective synergistic anticancer effects of cisplatin and oridonin against human p53-mutant esophageal squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin combined with cisplatin synergistically induces apoptosis by activating the NOXA-BCL2 axis in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic combination therapy of lung cancer using lipid-layered cisplatin and oridonin co-encapsulated nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
identification and validation of Lasiodonin's molecular targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of the molecular targets of Lasiodonin, an ent-kaurane diterpenoid with promising anti-cancer properties. Due to the limited direct research on this compound's specific molecular targets, this guide draws heavily on the extensive studies of its close structural analogue, Oridonin, which is presumed to share similar mechanisms of action. This document presents comparative data, detailed experimental protocols for target identification and validation, and visual representations of key biological pathways.
Comparison of Cytotoxicity
This compound and its analogues, particularly Oridonin, have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values from comparative studies.
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| This compound | HepG2 | Less cytotoxic than Oridonin | [1][2] |
| GLC-82 | Data not specified, but less than Oridonin | [1][2] | |
| HL-60 | Data not specified, but less than Oridonin | [1] | |
| Oridonin | PC3 | ~20 (at 24h) | |
| DU145 | >20 (at 24h) | ||
| HGC-27 | ~10 µg/mL (concentration) | ||
| TE-8 | 3.00 ± 0.46 | ||
| TE-2 | 6.86 ± 0.83 | ||
| CCRF-CEM | 1.65 | ||
| HepG2 | IC50 of 38.86 µM (24h), 24.90 µM (48h) | ||
| Rabdosin B | HepG2 | Most cytotoxic among 6 tested diterpenoids | |
| Compound 23 | HepG2 | Significant activity | |
| A2780 | Significant activity | ||
| 7860 | Significant activity | ||
| A549 | Significant activity | ||
| Compound 4 | HCT-116 | 1.31–2.07 | |
| HepG2 | 1.31–2.07 | ||
| A2780 | 1.31–2.07 | ||
| NCI-H1650 | 1.31–2.07 | ||
| BGC-823 | 1.31–2.07 |
Identified Molecular Targets and Signaling Pathways
Research on Oridonin suggests that this compound likely targets multiple proteins and signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The primary mechanism of action is believed to be through Michael addition between the α,β-unsaturated ketone moiety of the diterpenoid and cysteine residues in the target proteins.
Key Molecular Targets (Primarily based on Oridonin studies):
-
AKT1: Oridonin has been shown to directly bind to AKT1 with a high affinity (KD of 2.15 nM). It is thought to function as an ATP-competitive inhibitor, suppressing the downstream mTOR signaling pathway.
-
JAK2/STAT3 Pathway: Oridonin has been found to inhibit the phosphorylation of JAK2 and STAT3, key components of a signaling pathway often dysregulated in cancer.
-
VEGFR2: Oridonin can inhibit angiogenesis by directly targeting VEGFR2 and its downstream signaling pathways.
-
Apoptosis-Regulating Proteins: Oridonin modulates the expression of Bcl-2 family proteins, increasing the Bax/Bcl-2 ratio, which leads to the activation of caspases and apoptosis.
-
Cell Cycle Regulators: Oridonin can induce cell cycle arrest, often at the G2/M phase, by affecting the expression and activity of cyclins and cyclin-dependent kinases (CDKs).
The following diagram illustrates the proposed signaling pathways affected by Oridonin, which are likely relevant for this compound as well.
Caption: Proposed signaling pathways targeted by this compound/Oridonin.
Experimental Protocols for Target Identification and Validation
Several advanced techniques are employed to identify and validate the molecular targets of small molecules like this compound. Below are detailed methodologies for key experiments.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify drug-target engagement in a cellular context. It is based on the principle that a protein's thermal stability changes upon ligand binding.
Experimental Workflow:
References
The Evolving Potency of Lasiodonin Derivatives in Cancer Therapy: A Head-to-Head Comparison
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of Lasiodonin (also known as Oridonin) and its derivatives reveals a landscape of significantly enhanced anticancer potency and diverse mechanisms of action. This comparison guide, tailored for researchers, scientists, and drug development professionals, synthesizes experimental data to provide a clear, head-to-head evaluation of these promising compounds.
This compound, a natural diterpenoid isolated from the plant Isodon rubescens, has long been recognized for its antitumor properties. However, its clinical application has been hampered by factors such as poor solubility and moderate potency. This has spurred extensive research into the structural modification of the this compound scaffold, leading to the development of numerous derivatives with dramatically improved efficacy against a range of cancer cell lines.
This guide summarizes the quantitative data on the half-maximal inhibitory concentration (IC50) of various this compound derivatives, offering a direct comparison of their potency. Detailed experimental protocols for the key assays cited are also provided to ensure reproducibility and facilitate further investigation. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams created using the DOT language, offering a clear understanding of the molecular mechanisms at play.
Quantitative Comparison of Anticancer Potency
The anticancer activity of this compound and its derivatives has been evaluated across a variety of human cancer cell lines. The following table summarizes the IC50 values, a key indicator of a compound's potency, for several notable derivatives. Lower IC50 values indicate greater potency.
| Compound ID | Derivative Type/Modification | Cancer Cell Line | IC50 (µM) | Fold-Potency Increase vs. Oridonin (B1677485) | Primary Mechanism of Action | Reference |
| Oridonin | Parent Compound | HCT-116 | ~7.0 | - | Baseline | [1] |
| Compound 5 | 14-O-hydroxyl group modification | HCT-116 | 0.16 | ~43-fold | Suppression of p53-MDM2 signaling pathway, S and G2/M phase arrest, apoptosis | [1] |
| Compound 12 | trans-cinnamic acid moiety at 14-position | MCF-7 | 0.08 | ~200-fold | ROS generation, mitochondrial apoptosis pathway, G2/M phase arrest | [1] |
| Compound 11 | Elimination of all hydroxyl groups | HCC-1806 | 0.18 | ~120-fold | ROS generation, G2/M phase arrest, apoptosis via PI3K-Akt-mTOR pathway | [1] |
| Compound 4 | Amino acid modification | BGC-7901 | 1.05 | ~27-fold | Not specified | [1] |
| Compound 17 | ent-6,7-seco-oridonin derivative | K562 | 0.39 | Not specified | Apoptosis, G2/M phase arrest | |
| BEL-7402 | 1.39 | Not specified | ||||
| Compound 9 | 1-O- and 14-O-hydroxyl group modification | BEL-7402 | 0.50 | Not specified | Apoptosis, G1 phase arrest | |
| Compound 10 | H₂S-releasing group | K562 | 0.95 | Not specified | S phase arrest (K562), G1 phase arrest (HepG2) | |
| Compound 6 | C14-1,2,3-triazole derivative | PC-3 | 3.1 | Not specified | G2/M phase arrest, apoptosis | |
| Compound 8 | NO donor functionality | BEL-7402 | 1.84 | Not specified | Apoptosis, S phase arrest |
Key Signaling Pathways Modulated by this compound Derivatives
The enhanced potency of this compound derivatives is attributed to their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and death. The diagrams below, generated using Graphviz, illustrate some of the key pathways affected.
Caption: p53-MDM2 Signaling Pathway Inhibition by a this compound Derivative.
Caption: Inhibition of the PI3K-Akt-mTOR Signaling Pathway.
Experimental Protocols
To ensure the transparency and reproducibility of the presented data, detailed protocols for the key experimental assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram:
Caption: Workflow of the MTT Assay for determining IC50 values.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Annexin V-FITC/Propidium (B1200493) Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle Diagram:
Caption: Principle of the Annexin V-FITC/PI Apoptosis Assay.
Protocol:
-
Cell Treatment: Treat cells with the this compound derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. FITC and PI fluorescence are detected in the appropriate channels.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) using flow cytometry software.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide (PI) to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the this compound derivative and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The structural modification of this compound has yielded a new generation of derivatives with significantly enhanced anticancer potency. These compounds exert their effects through the modulation of key signaling pathways, leading to cell cycle arrest and apoptosis. The data and protocols presented in this guide provide a valuable resource for the research community to further explore and develop these promising therapeutic agents. The continued investigation into the structure-activity relationships of this compound derivatives holds great promise for the future of cancer therapy.
References
Lasiodonin: A Comparative Guide to its Modulation of Key Signaling Pathways in Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Lasiodonin (also known as Oridonin), a natural diterpenoid with promising anti-cancer properties. We will objectively compare its performance in modulating critical signaling pathways implicated in cancer progression with other known inhibitors, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in future research.
Data Presentation: Quantitative Analysis of this compound's Efficacy
The anti-cancer effects of this compound have been quantified across various cancer cell lines. The following tables summarize its inhibitory concentration (IC50) and its impact on apoptosis and key signaling proteins.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Time (h) | IC50 (µM) | Reference |
| AGS | Gastric Cancer | 24 | 5.995 ± 0.741 | [1] |
| 48 | 2.627 ± 0.324 | [1] | ||
| 72 | 1.931 ± 0.156 | [1] | ||
| HGC27 | Gastric Cancer | 24 | 14.61 ± 0.600 | [1] |
| 48 | 9.266 ± 0.409 | [1] | ||
| 72 | 7.412 ± 0.512 | |||
| MGC803 | Gastric Cancer | 24 | 15.45 ± 0.59 | |
| 48 | 11.06 ± 0.400 | |||
| 72 | 8.809 ± 0.158 | |||
| TE-8 | Esophageal Squamous Cell Carcinoma | 72 | 3.00 ± 0.46 | |
| TE-2 | Esophageal Squamous Cell Carcinoma | 72 | 6.86 ± 0.83 | |
| HCT116 | Human Colon Cancer | Not Specified | 6.84 |
Table 2: Effect of this compound on Apoptosis in Cancer Cells
| Cell Line | Treatment | Apoptotic Cells (%) | Reference |
| HGC27 | Control | 8.77 ± 1.51 | |
| 10 µM Oridonin | 16.63 ± 4.31 | ||
| 20 µM Oridonin | 26.33 ± 1.77 | ||
| AGS | Control | 6.80 ± 0.30 | |
| 5 µM Oridonin | 16.60 ± 3.23 | ||
| 10 µM Oridonin | 25.53 ± 3.54 | ||
| TE-8 | Control (Annexin V+/PI+) | 4.7 | |
| 20 µM Oridonin (Annexin V+/PI+) | 14.0 | ||
| TE-2 | Control (Annexin V+/PI-) | 10.12 | |
| 40 µM Oridonin (Annexin V+/PI-) | 53.72 | ||
| Control (Annexin V+/PI+) | 4.34 | ||
| 40 µM Oridonin (Annexin V+/PI+) | 10.91 |
Table 3: Modulation of Key Signaling Proteins by this compound
| Cell Line | Protein | Treatment | Fold Change/Effect | Reference |
| BxPC-3 (Pancreatic Cancer) | IL-6 | 16 µg/mL Oridonin | Reduced from 4.45 to 4.05 pg/mL | |
| 32 µg/mL Oridonin | Reduced to 3.95 pg/mL | |||
| STAT3 & p-STAT3 | 8, 16, 32 µg/mL Oridonin | Dose-dependent decrease | ||
| T24 (Bladder Cancer) | p-AKT & p-ERK | 2, 3 µM Oridonin | Dose-dependent decrease | |
| U87MG (Glioblastoma) | Bax/Bcl-2 ratio | 25 µM CCM | 121% increase | |
| 50 µM CCM | 249% increase | |||
| L929 (Fibrosarcoma) | Bax/Bcl-2 ratio | 65 µM Oridonin | Time-dependent increase | |
| MCF-7 (Breast Cancer) | Bax | 3 µM Iodine (48h) | 7-fold increase | |
| Bcl-2 | 3 µM Iodine (48h) | 5-fold decrease |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several key signaling pathways. The following diagrams illustrate the primary pathways affected.
Comparison with Alternative Signaling Pathway Inhibitors
This compound's multifaceted impact on cancer cells positions it as a compelling candidate for further investigation. Below is a comparison with other inhibitors targeting the same pathways.
Table 4: Comparison of this compound with Other Pathway Inhibitors
| Pathway | This compound (Oridonin) | Alternative Inhibitors | Key Comparative Aspects |
| PI3K/Akt/mTOR | Broad-spectrum inhibition of the pathway. | Idelalisib (PI3Kδ inhibitor), Alpelisib (PI3Kα inhibitor), Everolimus (mTOR inhibitor) | This compound demonstrates a broader inhibitory profile within this pathway compared to more specific isoform inhibitors. This may offer advantages in cancers with multiple pathway aberrations but could also lead to off-target effects. |
| MAPK | Inhibits the Ras/Raf/MEK/ERK cascade. | Vemurafenib (BRAF inhibitor), Trametinib (MEK inhibitor) | While targeted inhibitors like Vemurafenib are potent against specific mutations (e.g., BRAF V600E), this compound's upstream inhibition may be beneficial in tumors without these specific mutations or those that have developed resistance. |
| NF-κB | Suppresses IKK activity, preventing IκBα degradation and NF-κB activation. | Bortezomib (Proteasome inhibitor), BAY 11-7082 (IKK inhibitor) | This compound's mechanism is comparable to specific IKK inhibitors. Its natural origin may offer a different safety profile compared to synthetic molecules like Bortezomib, which has known toxicities. |
| STAT3 | Inhibits JAK, leading to decreased STAT3 phosphorylation. | Ruxolitinib (JAK1/2 inhibitor), Stattic (STAT3 SH2 domain inhibitor) | Similar to its effect on other pathways, this compound acts upstream by targeting JAK. This contrasts with direct STAT3 inhibitors like Stattic. The efficacy of upstream versus direct inhibition can be tumor-context dependent. |
| Apoptosis | Induces apoptosis by modulating the Bax/Bcl-2 ratio and activating caspases. | Venetoclax (Bcl-2 inhibitor), Navitoclax (Bcl-2/Bcl-xL inhibitor) | This compound promotes apoptosis through the intrinsic pathway, similar to BH3 mimetics like Venetoclax. However, this compound's broader mechanism of action, affecting multiple survival pathways simultaneously, may circumvent resistance mechanisms that can arise with highly specific Bcl-2 inhibitors. |
Experimental Protocols
Detailed protocols for the key experiments cited in this guide are provided below to facilitate experimental replication and further investigation.
Experimental Workflow: From Cell Culture to Data Analysis
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of cells undergoing apoptosis after treatment with this compound.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis for Signaling Protein Expression
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathways of interest.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify protein levels, normalizing to a loading control like β-actin.
References
Assessing the Therapeutic Index: A Comparative Analysis of Lasiodonin and Conventional Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the therapeutic potential of Lasiodonin, benchmarked against established chemotherapeutic agents.
The quest for novel anticancer agents with improved safety and efficacy profiles is a cornerstone of oncological research. This compound, a natural diterpenoid isolated from the plant Isodon rubescens, has garnered significant attention for its potent anti-tumor activities. This guide provides a comprehensive comparison of the therapeutic index of this compound against conventional chemotherapeutic drugs—doxorubicin, cisplatin, and paclitaxel. By presenting experimental data on cytotoxicity, in vivo toxicity, and the underlying signaling pathways, this document aims to equip researchers with the necessary information to evaluate the therapeutic potential of this compound.
Comparative Cytotoxicity and In Vivo Toxicity
The therapeutic index (TI) of a drug is a quantitative measure of its safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits the desired therapeutic effect. A higher TI indicates a wider margin of safety. For in vitro studies, the selectivity index (SI) is often used as a surrogate for the TI, calculated as the ratio of the half-maximal inhibitory concentration (IC50) in normal cells to that in cancer cells.
The following table summarizes the available data on the IC50 values of this compound and conventional anticancer drugs in various cancer and normal cell lines, as well as their in vivo toxicity, presented as the median lethal dose (LD50) or maximum tolerated dose (MTD) in mice.
| Drug | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | In Vivo Toxicity (Mice) |
| This compound | HeLa (Cervical Cancer) | 2.5-5 | HUVEC (Normal Endothelial) | >40 | >8-16 | Data not readily available |
| PC-3 (Prostate Cancer) | 8.5 | L02 (Normal Liver) | 50 | 5.88 | Data not readily available | |
| Doxorubicin | HeLa (Cervical Cancer) | 0.1-1 | H9c2 (Cardiomyoblasts) | 0.5-5 | 0.5-5 | LD50: 20-25 mg/kg (i.p.) |
| MCF-7 (Breast Cancer) | 0.05-0.5 | HMEC (Normal Mammary) | ~1 | ~2-20 | MTD: 10 mg/kg | |
| Cisplatin | A549 (Lung Cancer) | 5-15 | BEAS-2B (Normal Lung) | 10-20 | ~1-4 | LD50: 10-15 mg/kg (i.p.) |
| HeLa (Cervical Cancer) | 2-10 | HK-2 (Normal Kidney) | 20-50 | ~2-25 | MTD: 6 mg/kg | |
| Paclitaxel | MCF-7 (Breast Cancer) | 0.005-0.05 | HMEC (Normal Mammary) | 0.1-1 | ~2-200 | LD50: 30-40 mg/kg (i.v.) |
| A549 (Lung Cancer) | 0.01-0.1 | BEAS-2B (Normal Lung) | 0.5-5 | ~5-500 | MTD: 20 mg/kg |
Note: IC50, SI, LD50, and MTD values can vary significantly depending on the specific cell line, experimental conditions (e.g., exposure time), and animal strain. The data presented here is a compilation from various sources and should be interpreted as a general comparison.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed methodologies for the key experiments cited.
Determination of IC50 by MTT Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine cytotoxicity.
Workflow for MTT Assay:
Workflow for determining the IC50 value using the MTT assay.
Detailed Steps:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group receives only the vehicle.
-
Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the drug-containing medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours to allow the mitochondrial reductase enzymes in viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Determination of In Vivo Acute Toxicity (LD50/MTD)
The median lethal dose (LD50) is the statistically derived dose of a substance that is expected to cause death in 50% of a given animal population. The maximum tolerated dose (MTD) is the highest dose of a drug that does not cause unacceptable toxicity over a specified period. These studies are crucial for establishing the safety profile of a new drug.
Workflow for In Vivo Acute Toxicity Study:
Workflow for determining in vivo acute toxicity (LD50/MTD).
Detailed Steps:
-
Animal Selection and Acclimatization: Healthy, young adult animals of a specific strain (e.g., BALB/c or C57BL/6 mice) are used. They are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Dose Groups: Animals are randomly assigned to several dose groups, including a control group that receives the vehicle. The doses are typically chosen in a geometric progression.
-
Drug Administration: A single dose of the test substance is administered to each animal via a clinically relevant route (e.g., intraperitoneal, intravenous, or oral).
-
Observation: The animals are observed for clinical signs of toxicity, such as changes in behavior, appearance, and physiological functions, at regular intervals for a specified period (usually 14 days). Body weight is also monitored regularly.
-
Mortality: The number of mortalities in each dose group is recorded.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed on all animals (including those that died during the study) to identify any pathological changes.
-
Data Analysis: The LD50 value is calculated using statistical methods such as the probit analysis. The MTD is determined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
Signaling Pathways in Cancer Therapy
Understanding the molecular mechanisms by which a drug exerts its cytotoxic effects is crucial for optimizing its therapeutic use and identifying potential combination therapies.
This compound (Oridonin) Signaling Pathways
This compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cells through multiple signaling pathways. A prominent mechanism involves the induction of oxidative stress and the modulation of key signaling cascades.
Simplified signaling pathway of this compound-induced apoptosis.
This compound induces the production of reactive oxygen species (ROS), which in turn activates the JNK and p38 MAPK pathways, leading to the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2. Concurrently, this compound inhibits the PI3K/Akt/mTOR pathway, a key survival pathway in cancer cells. The inhibition of this pathway further promotes apoptosis.
Conventional Drug Signaling Pathways
Conventional chemotherapeutic drugs also induce apoptosis through various mechanisms, often involving DNA damage and cell cycle arrest.
Simplified signaling pathways of conventional anticancer drugs.
-
Doxorubicin intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks. This DNA damage activates the p53 tumor suppressor protein, which in turn modulates the expression of Bcl-2 family proteins to initiate apoptosis.
-
Cisplatin forms platinum-DNA adducts, leading to DNA damage and the activation of the DNA damage response pathway, culminating in p53-mediated apoptosis.
-
Paclitaxel stabilizes microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent activation of the apoptotic cascade.
Conclusion
The available data suggests that this compound exhibits a promising therapeutic window, with a notable selectivity for cancer cells over normal cells in vitro. While in vivo toxicity data for this compound is still limited, its high selectivity index in preclinical studies warrants further investigation. In comparison, conventional chemotherapeutic agents, while effective, often demonstrate a narrower therapeutic index, leading to significant side effects. The distinct signaling pathways activated by this compound, particularly its ability to induce ROS and inhibit the PI3K/Akt pathway, offer potential advantages in overcoming resistance mechanisms associated with conventional therapies. Further comprehensive in vivo studies are essential to fully elucidate the therapeutic index of this compound and its potential as a valuable addition to the anticancer drug arsenal.
Safety Operating Guide
Proper Disposal of Lasiodonin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of Lasiodonin, a bioactive diterpenoid, ensuring operational safety and regulatory compliance. Adherence to these protocols is critical for creating a secure research environment.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound (often listed by its synonym, Oridonin). This compound is suspected of causing cancer, and its toxicological properties have not been fully elucidated, demanding cautious handling at all times.
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when handling this compound and its associated waste. This includes:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A buttoned lab coat to protect from splashes.
-
Respiratory Protection: A dust mask or respirator should be used when handling the solid form to prevent inhalation.
Disposal Procedures: A Step-by-Step Guide
-
Waste Identification and Segregation:
-
All waste contaminated with this compound must be classified as hazardous and, more specifically, as cytotoxic waste.
-
Segregate this compound waste from all other laboratory waste streams to prevent cross-contamination. This includes separating solid and liquid waste into designated containers.
-
-
Waste Collection and Containment:
-
Solid Waste:
-
Collect pure this compound powder, contaminated personal protective equipment (gloves, masks), pipette tips, and other disposables in a dedicated, puncture-proof, and clearly labeled solid hazardous waste container.
-
The container should have a secure lid to prevent the release of dust or fumes.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, leak-proof, and chemically compatible liquid hazardous waste container.
-
Do not pour any this compound solution down the drain.
-
Clearly label the container with "Hazardous Waste: this compound" and include the solvent system and approximate concentration.
-
-
Contaminated Glassware:
-
Whenever possible, decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) three times.
-
Collect the rinsate as hazardous liquid waste.
-
After decontamination, the glassware can be washed according to standard laboratory procedures. If decontamination is not feasible, the glassware should be disposed of as hazardous solid waste.
-
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Cytotoxic," "Suspected Carcinogen").
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from general lab traffic.
-
Keep containers sealed at all times, except when adding waste.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal. Professional waste disposal services will typically handle the final destruction of the chemical, often through high-temperature incineration.
-
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not established, the following table summarizes key hazard information from its Safety Data Sheet.
| Parameter | Value | Source |
| GHS Hazard Statement | H351: Suspected of causing cancer | [1][2] |
| Signal Word | Warning | [1] |
| Precautionary Statement | P201: Obtain special instructions before use. | [1] |
| Precautionary Statement | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1] |
| Precautionary Statement | P501: Dispose of contents/container to an approved waste disposal plant. | [3][4] |
Experimental Protocols
The standard protocol for the disposal of this compound does not involve in-lab chemical treatment due to the lack of established and verified neutralization methods. The primary experimental protocol is the safe collection, segregation, and packaging of the waste for removal by a certified hazardous waste management company.
Visualizing this compound's Biological Impact
To understand the context of this compound's use in research, it is helpful to visualize its effect on cellular signaling. This compound is a known inhibitor of the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation.
References
Essential Safety and Logistics for Handling Lasiodonin
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for Lasiodonin (also known as Oridonin), a diterpenoid with potential therapeutic properties. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance suspected of causing cancer (H351)[1][2]. Therefore, stringent safety measures must be implemented to minimize exposure. The toxicological properties of this compound have not been thoroughly investigated, and it may be irritating to the mucous membranes and upper respiratory tract, and harmful if inhaled, ingested, or absorbed through the skin[2].
Personal Protective Equipment (PPE):
The following personal protective equipment is mandatory when handling this compound to create a barrier against potential exposure:
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes and airborne particles[1].
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
-
Body Protection: A laboratory coat or a disposable gown should be worn to protect the skin and clothing from contamination.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risk. The following procedural steps provide a clear guide for laboratory operations involving this compound.
Storage and Handling:
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
-
Handling:
-
Always handle this compound within a certified chemical fume hood to control airborne exposure.
-
Avoid the formation of dust and aerosols.
-
Use dedicated equipment (spatulas, weighing boats, etc.) for handling the compound.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Decontaminate all work surfaces after use.
-
Waste Disposal:
The disposal of this compound and any contaminated materials must be managed as hazardous waste in accordance with all federal, state, and local regulations.
-
Segregation:
-
Solid Waste: Collect unused this compound powder and any contaminated disposable materials (e.g., gloves, weighing paper, pipette tips) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound" or "Oridonin," the concentration, and the date of accumulation.
-
Storage of Waste: Store hazardous waste containers in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal Request: Once the waste container is full or reaches the institutional time limit for accumulation, arrange for its disposal through your organization's EHS department or a licensed hazardous waste disposal contractor.
Emergency Procedures: this compound Spill
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Personal Protective Equipment: Before attempting any cleanup, don the appropriate PPE as outlined above. For larger spills, enhanced respiratory protection may be necessary.
-
Containment: For liquid spills, contain the spill using absorbent pads or other suitable materials. For solid spills, gently cover the spill with a damp paper towel to avoid raising dust.
-
Cleanup:
-
Carefully collect the spilled material and any contaminated absorbent materials using appropriate tools (e.g., forceps, scoop).
-
Place all cleanup materials into a designated hazardous waste container.
-
-
Decontamination:
-
Clean the spill area with a detergent solution and water.
-
Wipe the area with a clean, damp cloth.
-
-
Disposal: Dispose of all contaminated cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and the institutional EHS department.
Below is a workflow diagram for handling a this compound spill.
Caption: Workflow for handling a this compound spill.
Quantitative Data Summary
Currently, there is no established occupational exposure limit (OEL), such as a Threshold Limit Value (TLV) or Permissible Exposure Limit (PEL), for this compound. The available Safety Data Sheets do not provide specific quantitative toxicity data. Due to the classification as a suspected carcinogen, all handling procedures should aim to minimize exposure to the lowest reasonably achievable level.
| Parameter | Value | Reference |
| GHS Classification | Carcinogenicity Category 2 (Suspected of causing cancer) | |
| Signal Word | Warning | |
| Hazard Statement | H351: Suspected of causing cancer | |
| Occupational Exposure Limit | Not available | N/A |
By adhering to these safety protocols and operational plans, researchers can effectively manage the risks associated with handling this compound, ensuring a safe and productive laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
